Product packaging for 4-Nonylaniline(Cat. No.:CAS No. 37529-29-6)

4-Nonylaniline

Cat. No.: B1345694
CAS No.: 37529-29-6
M. Wt: 219.37 g/mol
InChI Key: FDECURPHVMNAKO-UHFFFAOYSA-N
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Description

4-Nonylaniline is an organic compound with the molecular formula C15H25N and a molecular weight of 219.37 g/mol . It is classified as an aniline derivative, featuring a nonyl chain in the para position relative to the amine functional group . This structure contributes to its physical properties, including a density of 0.9±0.1 g/cm³ and a boiling point of 333.2±11.0 °C at 760 mmHg . This compound serves as a versatile building block and intermediate in organic synthesis and materials research. It has been utilized in the development of various chemical entities for medicinal chemistry and liquid crystal applications . As a primary amine, it readily undergoes diazotization and other coupling reactions, making it a valuable precursor for the synthesis of more complex molecules, including dyes and functionalized polymers. Researchers employ this compound to modify surfaces and create novel polymeric materials with specific electronic or structural properties. Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic use. Handle with care. It is classified with the hazard statements H301-H311, indicating that it is toxic if swallowed or in contact with skin . Appropriate personal protective equipment (PPE), including gloves, eye protection, and suitable clothing, should always be worn. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N B1345694 4-Nonylaniline CAS No. 37529-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDECURPHVMNAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190971
Record name p-Nonylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37529-29-6
Record name p-Nonylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-nonylaniline, a key intermediate in various industrial applications, including the synthesis of agrochemicals, pharmaceuticals, and dyes. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of reaction mechanisms and experimental workflows to facilitate understanding and replication.

Introduction

This compound is an aromatic amine containing a nine-carbon alkyl chain attached to the para position of the aniline ring. This structural feature imparts specific physicochemical properties that are leveraged in the development of various specialized chemicals. The long alkyl chain enhances lipophilicity, which is a critical parameter in the design of bioactive molecules and specialty polymers. This guide explores the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal pathway for their specific needs.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: Reductive Amination and Direct N-Alkylation. A third, multi-step pathway involving Friedel-Crafts acylation of a protected aniline is also a viable, albeit more complex, option.

Reductive Amination of Nonanal with Aniline

Reductive amination is a highly efficient one-pot method for the formation of amines from a carbonyl compound and an amine. In the synthesis of this compound, nonanal is reacted with aniline in the presence of a reducing agent to form the target secondary amine.

Experimental Protocol:

A solution of nonanal (1.0 eq.), aniline (1.0-1.2 eq.), and a catalytic amount of a Brønsted acid (e.g., acetic acid) in a suitable solvent such as methanol or cyclopentyl methyl ether (CPME) is stirred at room temperature for a specified period to facilitate the formation of the intermediate imine. Subsequently, a reducing agent, typically sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.[1]

Detailed Hypothetical Protocol:

To a solution of nonanal (14.2 g, 100 mmol) and aniline (9.3 g, 100 mmol) in methanol (200 mL), a few drops of glacial acetic acid are added. The mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then cooled to 0 °C, and sodium borohydride (4.5 g, 120 mmol) is added in small portions over 30 minutes. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

N-Alkylation of Aniline with 1-Nonanol or Nonyl Halides

Direct N-alkylation involves the reaction of aniline with a nonyl-containing electrophile, such as 1-nonanol or a 1-nonyl halide. The use of alcohols is often preferred due to their lower cost and reduced environmental impact. These reactions are typically catalyzed by transition metals or solid acid catalysts.

Experimental Protocol:

Aniline (1.0 eq.), 1-nonanol (1.0-1.5 eq.), and a catalyst are combined in a suitable solvent or under solvent-free conditions. The reaction is heated to a specific temperature for a set duration. Common catalysts include complexes of manganese, iridium, or copper-chromite, as well as solid catalysts like zeolites.[2] The reaction progress is monitored, and upon completion, the catalyst is removed by filtration, and the product is purified by distillation or chromatography.

Detailed Hypothetical Protocol:

A mixture of aniline (9.3 g, 100 mmol), 1-nonanol (14.4 g, 100 mmol), and a catalytic amount of a manganese pincer complex (e.g., 0.1 mol%) with a base such as potassium tert-butoxide (KOtBu) is heated at 120-150 °C for 24 hours under an inert atmosphere.[3] After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.

Friedel-Crafts Acylation of Acetanilide followed by Reduction

Direct Friedel-Crafts acylation of aniline is generally not feasible due to the Lewis basicity of the amino group, which complexes with and deactivates the Lewis acid catalyst.[4][5] This limitation can be overcome by first protecting the amino group as an acetamide. The resulting acetanilide can then undergo Friedel-Crafts acylation with nonanoyl chloride, followed by deprotection of the acetamide and reduction of the carbonyl group to yield this compound. This multi-step process offers regioselective control, primarily yielding the para-substituted product.

Experimental Protocol:

  • Step 1: Acylation of Acetanilide: Acetanilide is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or nitrobenzene.

  • Step 2: Deprotection: The resulting 4-nonanoylacetanilide is hydrolyzed under acidic or basic conditions to yield 4-amino-1-nonylphenone.

  • Step 3: Reduction: The carbonyl group of 4-amino-1-nonylphenone is reduced to a methylene group using a standard reduction method such as the Wolff-Kishner or Clemmensen reduction to afford this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the described synthesis pathways. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

Synthesis PathwayKey ReagentsCatalystSolventTemperature (°C)Typical Yield (%)
Reductive Amination Nonanal, Aniline, NaBH₄Acetic AcidMethanol0 - Room Temp70-90
N-Alkylation 1-Nonanol, AnilineMn, Ir, or Cu-basedToluene or neat120-18060-85
Friedel-Crafts Acylation Acetanilide, Nonanoyl ChlorideAlCl₃Dichloromethane0 - Room Temp50-70 (overall)

Visualizations

Signaling Pathways and Experimental Workflows

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Reduction Aniline Aniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Nonanal Nonanal Nonanal->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Product This compound Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: General mechanism of reductive amination for this compound synthesis.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup: - Combine Reactants & Catalyst - Set Temperature & Stirring Start->Reaction Monitoring Reaction Monitoring: - TLC or GC-MS Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Vacuum Distillation Workup->Purification Analysis Product Analysis: - NMR, IR, MS Purification->Analysis End Final Product: This compound Analysis->End

Caption: A typical experimental workflow for the synthesis of this compound.

N_Alkylation_Catalytic_Cycle cluster_legend Legend Catalyst Active Catalyst [M]-H Alcohol 1-Nonanol Catalyst->Alcohol Oxidation Product This compound Catalyst->Product + H2 Aldehyde Nonanal Alcohol->Aldehyde - H2 Imine Imine Aldehyde->Imine Aniline Aniline Aniline->Imine - H2O Imine->Catalyst Reduction H2 H2 H2O H2O Catalyst_leg Catalyst Species Reactant_leg Reactant/Intermediate Product_leg Product

Caption: Catalytic cycle for the N-alkylation of aniline with an alcohol.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, with reductive amination and N-alkylation being the most direct and efficient methods. Reductive amination offers a one-pot procedure with generally high yields, while N-alkylation, particularly with alcohols, represents a greener alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The multi-step Friedel-Crafts acylation route, while more complex, provides excellent regioselectivity. This guide provides the foundational knowledge and procedural outlines to enable researchers to synthesize this compound for their specific research and development needs.

References

An In-Depth Technical Guide to 4-Nonylaniline: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nonylaniline, a long-chain alkylated aromatic amine. Due to the limited availability of detailed experimental data for this specific compound, this document combines known properties with generalized, representative protocols for the synthesis and characterization of p-alkylanilines. This approach offers a robust framework for researchers and drug development professionals working with or considering the use of this compound and related compounds.

Core Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37529-29-6Chemical Abstracts Service
Molecular Formula C₁₅H₂₅N-
Molecular Weight 219.37 g/mol -
Boiling Point 144 °C at 2 mmHgReported
Density (Predicted) 0.913 ± 0.06 g/cm³Predicted
pKa (Predicted) 4.96 ± 0.10Predicted

To provide a broader context for the physical properties of this compound, the following table presents the trend in boiling points for a homologous series of p-alkylanilines. This data can be used to estimate the properties of this compound and other long-chain alkylanilines.

Table 2: Boiling Points of p-Alkylanilines

CompoundAlkyl ChainMolecular Weight ( g/mol )Boiling Point (°C)
p-EthylanilineC₂H₅121.18216
p-ButylanilineC₄H₉149.23243
p-HexylanilineC₆H₁₃177.28275-277
p-OctylanilineC₈H₁₇205.34305-307
This compound C₉H₁₉ 219.37 ~320-330 (Estimated at atm. pressure)

Synthesis and Characterization

Due to the absence of a specific, detailed synthesis protocol for this compound in the literature, a general and representative experimental procedure for the synthesis of p-alkylanilines is provided below. This method is based on the well-established reductive amination of a ketone with aniline. Following the synthesis, standard analytical techniques for the characterization of the product are outlined.

Generalized Experimental Protocol for the Synthesis of this compound

This protocol describes the synthesis of this compound via reductive amination of nonanal with aniline, followed by reduction of the intermediate imine.

Materials:

  • Aniline

  • Nonanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) in dichloroethane (DCE). To this solution, add nonanal (1.0 eq) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Generalized Experimental Protocol for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis: The retention time of the peak corresponding to this compound and the fragmentation pattern in the mass spectrum will confirm the identity and purity of the compound. The molecular ion peak should be observed at m/z = 219.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. The expected signals would include:

    • Aromatic protons in the range of 6.5-7.5 ppm.

    • A broad singlet for the -NH₂ protons around 3.5-4.5 ppm.

    • Signals for the nonyl chain protons, including a triplet for the terminal methyl group around 0.9 ppm and multiplets for the methylene groups.

  • ¹³C NMR: Acquire the carbon NMR spectrum. The expected signals would include:

    • Aromatic carbon signals in the range of 110-150 ppm.

    • Aliphatic carbon signals for the nonyl chain in the range of 14-40 ppm.

Role in Drug Discovery and Development

Aniline and its derivatives are important structural motifs in many pharmaceuticals.[1][2] They can serve as versatile building blocks for the synthesis of a wide range of biologically active molecules.[3] However, the aniline scaffold is also associated with potential toxicity, primarily due to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[4][5][6]

The introduction of a long alkyl chain, such as the nonyl group in this compound, can significantly alter the physicochemical properties of the parent aniline molecule. This modification can influence its lipophilicity, membrane permeability, and metabolic stability, which are critical parameters in drug design. Researchers may explore long-chain alkylanilines to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Visualizing Workflows

General Synthesis of p-Alkylanilines

The following diagram illustrates a generalized synthetic pathway for the preparation of p-alkylanilines.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aniline Aniline Imine_Formation Imine Formation Aniline->Imine_Formation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate p_Alkylaniline p-Alkylaniline Reduction->p_Alkylaniline

Caption: Generalized synthesis of p-alkylanilines.

Workflow for Synthesis and Screening of Novel Aniline Derivatives

This diagram outlines a logical workflow for the synthesis and subsequent screening of a novel aniline derivative, such as this compound, in a drug discovery context.

G Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization Purity_Check Purity > 95%? Characterization->Purity_Check Purity_Check->Purification No In_Vitro_Screening In Vitro Screening (Target Binding, Cell Viability) Purity_Check->In_Vitro_Screening Yes Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active End End Hit_Identification->End Inactive Lead_Optimization->End

Caption: Drug discovery workflow for aniline derivatives.

References

physical and chemical properties of 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Nonylaniline: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 37529-29-6). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key characteristics, outlines common experimental protocols for its synthesis and analysis, and presents its reactivity profile. All quantitative data is summarized in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is an organic compound featuring an aniline core substituted with a nonyl group at the para position. Its properties are largely dictated by the interplay between the aromatic amine group and the long aliphatic chain.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Molecular Formula C15H25N[1]
Molecular Weight 219.366 g/mol [1]
Density 0.9 ± 0.1 g/cm³[1]
Boiling Point 333.2 ± 11.0 °C at 760 mmHg[1]
Flash Point 143.2 ± 8.3 °C[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]
Refractive Index 1.516[1]
LogP (Octanol-Water Partition Coefficient) 5.65[1]
Polar Surface Area (PSA) 26.02 Ų[1]
Exact Mass 219.198700[1]

Chemical Reactivity and Incompatibilities

The chemical behavior of this compound is characteristic of an aromatic amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the aromatic ring can undergo electrophilic substitution. The long nonyl chain imparts significant hydrophobic character.

Based on the reactivity of similar aniline compounds, this compound is expected to be incompatible with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: Reacts to form ammonium salts.

  • Strong Bases: While aniline itself is a weak base, strong bases can deprotonate the amine group under certain conditions.

  • Strong Reducing Agents: Generally stable but may react under specific harsh conditions.

Hazardous decomposition products resulting from combustion or thermal degradation may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][3].

main This compound sub_a Incompatible Materials main->sub_a Reacts With sub_b Hazardous Decomposition (Upon Combustion) main->sub_b Yields r1 Strong Acids sub_a->r1 r2 Strong Oxidizing Agents sub_a->r2 r3 Strong Bases sub_a->r3 p1 Nitrogen Oxides (NOx) sub_b->p1 p2 Carbon Monoxide (CO) sub_b->p2 p3 Carbon Dioxide (CO2) sub_b->p3

Figure 1: Chemical reactivity summary for this compound.

Experimental Protocols

Synthesis: Reductive Amination Approach

A common and effective method for synthesizing 4-alkylanilines is through the reduction of the corresponding nitro compound. This protocol outlines a general procedure for the synthesis of this compound from 4-nitro-1-nonylbenzene.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1-nonylbenzene in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C) to the solution[4].

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenation apparatus at 40-50 psi)[4].

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst[4].

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

start Start: 4-Nitro-1-nonylbenzene in Ethanol step1 1. Add 10% Pd/C Catalyst start->step1 step2 2. Introduce Hydrogen Atmosphere (e.g., 50 psi) step1->step2 step3 3. Stir at Room Temperature step2->step3 step4 4. Monitor Reaction via TLC/GC-MS step3->step4 step4->step3 Incomplete step5 5. Filter through Celite to Remove Catalyst step4->step5 Reaction Complete step6 6. Concentrate Under Vacuum step5->step6 step7 7. Purify via Vacuum Distillation or Column Chromatography step6->step7 end End Product: Pure this compound step7->end

Figure 2: General workflow for the synthesis of this compound.
Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.

1. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the amine protons, and the aliphatic protons of the nonyl chain. ¹³C NMR will confirm the number and type of carbon atoms[5][6].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretches for the amine group (around 3300-3500 cm⁻¹) and C-H stretches for the aromatic and aliphatic components[5][7].

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M+) should correspond to the exact mass of this compound[6][8].

2. Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase such as a gradient of acetonitrile and water is commonly used, with detection by a UV-Vis detector[9][10].

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is also suitable for purity assessment and identification, given the compound's volatility at higher temperatures[9].

sample Purified Sample of This compound sub1 Structural Elucidation sample->sub1 sub2 Purity Assessment sample->sub2 nmr NMR Spectroscopy (¹H, ¹³C) sub1->nmr ir IR Spectroscopy sub1->ir ms Mass Spectrometry sub1->ms hplc HPLC sub2->hplc gcms GC-MS sub2->gcms result1 Confirm Structure & Functional Groups nmr->result1 ir->result1 ms->result1 result2 Determine Purity (%) & Identify Impurities hplc->result2 gcms->result2

Figure 3: Analytical workflow for this compound characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar aniline compounds should be used to guide handling procedures.

  • General Hazards: Anilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[2][3].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[11].

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Avoid release to the environment as aniline compounds can be harmful to aquatic life[2].

References

An In-depth Technical Guide to the Solubility of 4-Nonylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nonylaniline, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This allows researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is an organic compound characterized by an aniline core substituted with a nonyl group at the para position. The presence of both a polar amino group and a long, nonpolar alkyl chain gives the molecule amphiphilic properties, influencing its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in synthesis, purification, and formulation development.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other.

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO): The polar amino group (-NH₂) of this compound can form hydrogen bonds with polar solvent molecules. However, the long nonyl chain is nonpolar and will have unfavorable interactions with highly polar solvents. Therefore, this compound is expected to have moderate solubility in polar protic and aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar nonyl group will interact favorably with nonpolar solvents through van der Waals forces. The polar amino group will have weaker interactions, but the overall solubility in nonpolar solvents is expected to be significant, particularly in aromatic solvents like toluene due to potential π-π stacking interactions with the benzene ring.

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate): These solvents can interact with both the polar and nonpolar parts of the this compound molecule, likely resulting in good solubility.

Quantitative Solubility Data

Organic SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Polarity IndexSolubility of this compound ( g/100 mL at 25°C)Observations
Methanol32.040.7925.1Data to be determined
Ethanol46.070.7894.3Data to be determined
Acetone58.080.7915.1Data to be determined
Dimethyl Sulfoxide (DMSO)78.131.1007.2Data to be determined
Toluene92.140.8672.4Data to be determined
n-Hexane86.180.6550.1Data to be determined
Other (Specify)Data to be determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents, adapted from established guidelines such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, and ASTM E1148.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with a water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow for Solubility Determination

Solubility Determination Workflow Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep_solute Weigh excess this compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24-48 hours) combine->agitate settle Allow to settle agitate->settle centrifuge Centrifuge to separate undissolved solute settle->centrifuge sample Withdraw an aliquot of the supernatant centrifuge->sample filter Filter the aliquot sample->filter dilute Dilute the filtrate filter->dilute analyze Analyze by HPLC, GC, or UV-Vis dilute->analyze calculate Calculate concentration (solubility) analyze->calculate

Diagram 1: Experimental Workflow for Solubility Determination
Detailed Methodologies

4.3.1. Shake-Flask Method (for moderately to highly soluble compounds)

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer in a water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 24 hours in the constant temperature bath for the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To ensure the removal of any suspended microparticles, filter the aliquot through a syringe filter that is chemically resistant to the solvent.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).

    • Determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

4.3.2. Column Elution Method (for sparingly soluble compounds)

  • Column Preparation:

    • Prepare a small column packed with an inert support material (e.g., glass wool or beads) coated with an excess of this compound.

    • Place the column in a constant temperature environment.

  • Elution:

    • Pump the selected organic solvent through the column at a slow, constant flow rate. This allows the solvent to become saturated with this compound as it passes through the column.

  • Sample Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the concentration of this compound in successive fractions until a constant concentration is observed, indicating that saturation has been achieved.

    • This constant concentration is the solubility of this compound in that solvent.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers and drug development professionals can generate reliable and accurate solubility data, which is essential for the effective use of this compound in their work. The provided table template can be used to build a valuable internal database of its solubility in various organic solvents.

An In-depth Technical Guide on the Environmental Fate of 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. While grounded in established scientific principles and predictive models, it highlights a significant lack of direct experimental data for 4-Nonylaniline. The quantitative data presented herein is largely based on Quantitative Structure-Activity Relationship (QSAR) modeling and should be interpreted with the understanding that these are estimations and not a substitute for empirical testing.

Executive Summary

This compound, a substituted aniline with a long alkyl chain, presents a data gap in terms of its environmental fate and ecotoxicological profile. Due to the absence of comprehensive experimental studies, this guide synthesizes available physicochemical data with predictions from validated Quantitative Structure-Activity Relationship (QSAR) models, specifically the U.S. Environmental Protection Agency's (EPA) EPI Suite™. The predictions indicate that this compound is not readily biodegradable, possesses a high potential for adsorption to soil and sediment, and has a significant bioaccumulation potential. Its predicted aquatic toxicity is high, classifying it as toxic to aquatic organisms. This guide provides a detailed overview of the predicted environmental behavior of this compound, outlines the standard experimental protocols for its assessment, and visually represents key environmental processes and workflows.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is crucial for predicting its environmental distribution and behavior. While experimental data is limited, the following table summarizes known and estimated properties for this compound.

PropertyValueSource/Method
Molecular Formula C₁₅H₂₅NChemSrc[1]
Molecular Weight 219.37 g/mol ChemSrc[1]
Physical State Liquid (presumed at 25°C)-
Boiling Point 333.2 ± 11.0 °C at 760 mmHgChemSrc[1]
Density 0.9 ± 0.1 g/cm³ChemSrc[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°CChemSrc[1]
Water Solubility 0.246 mg/L at 25°CEPI Suite™ (WSKOWWIN v1.42)
Log Octanol-Water Partition Coefficient (Log Kow) 5.65ChemSrc[1]
Henry's Law Constant 1.12 x 10⁻⁴ atm-m³/mol at 25°CEPI Suite™ (HENRYWIN v3.20)

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. The high Log Kow of this compound (5.65) is a strong indicator of its likely behavior, suggesting it will preferentially partition from water into organic phases such as soil organic carbon, sediment, and the fatty tissues of organisms.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of chemicals in the environment.

  • Hydrolysis: The HYDROWIN™ v2.00 model within EPI Suite™ predicts that this compound is resistant to hydrolysis. Aniline itself is hydrolytically stable, and the addition of the nonyl group is not expected to introduce a hydrolyzable functional group.

  • Photolysis: While specific experimental data for the photolysis of this compound is unavailable, anilines can undergo direct photolysis in the atmosphere and surface waters. The rate of photolysis is dependent on factors such as water clarity, depth, and the presence of photosensitizing agents. However, for long-chain alkylbenzenes, photooxidation has been suggested to be a less significant degradation pathway compared to biodegradation[2].

Biotic Degradation

The BIOWIN™ models in EPI Suite™ predict that this compound is not readily biodegradable. This suggests that it is likely to persist in the environment for a considerable time.

BIOWIN™ ModelPrediction
BIOWIN1 (Linear Model) Does not biodegrade fast
BIOWIN2 (Non-Linear Model) Does not biodegrade fast
BIOWIN3 (Ultimate Biodegradation Timeframe) Weeks to months
BIOWIN4 (Primary Biodegradation Timeframe) Weeks
BIOWIN5 (MITI Linear Model) Not readily biodegradable
BIOWIN6 (MITI Non-Linear Model) Not readily biodegradable
BIOWIN7 (Anaerobic Biodegradation) Not readily biodegradable

The predicted slow rate of biodegradation, coupled with its high lipophilicity, indicates a potential for persistence in environmental compartments, particularly in sediment and soil.

Bioaccumulation

The high Log Kow value of 5.65 strongly suggests that this compound has the potential to bioaccumulate in aquatic organisms. The BCFBAF™ v3.01 model in EPI Suite™ provides the following bioconcentration factor (BCF) predictions for fish:

BCF Prediction MethodLog BCFBCF (L/kg)
Log Kow based 3.563630
Arnot-Gobas (upper trophic) 4.0110232

A BCF value greater than 2000 is generally considered to indicate a high potential for bioaccumulation. The predicted BCF values for this compound significantly exceed this threshold, highlighting the potential for this chemical to accumulate in aquatic food webs.

Environmental Distribution (Mobility)

The potential for this compound to move between environmental compartments is largely dictated by its partitioning behavior. The KOCWIN™ v2.00 model in EPI Suite™ predicts a high soil and sediment adsorption coefficient.

Koc Prediction MethodLog KocKoc (L/kg)
MCI Method 4.6746773
Log Kow Method 4.8875857

These high Koc values indicate that this compound will be strongly adsorbed to organic matter in soil and sediment, limiting its mobility in the aqueous phase and its potential to leach into groundwater. The majority of the compound released into the environment is expected to reside in soil and sediment.

Ecotoxicity

The ECOSAR™ v2.0 model within EPI Suite™ was used to predict the aquatic toxicity of this compound. The predictions are based on its structural similarity to other anilines.

Trophic LevelEndpointPredicted Value (mg/L)
Fish 96-hr LC500.53
Daphnia 48-hr EC500.28
Green Algae 96-hr EC500.15

These predicted values indicate that this compound is toxic to aquatic organisms at low concentrations. The European Union's classification, labelling and packaging (CLP) regulation would likely classify this substance as "Toxic to aquatic life" and potentially "Toxic to aquatic life with long-lasting effects" given its predicted persistence and bioaccumulation potential.

Experimental Protocols

In the absence of specific experimental data for this compound, this section details the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to determine its environmental fate and ecotoxicity. These protocols are the internationally accepted standard methods.

Abiotic Degradation
  • Hydrolysis as a Function of pH (OECD 111): This tiered test guideline is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9)[3][4][5].

    • Principle: Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature.

    • Procedure: A preliminary test is conducted for 5 days at 50°C. If significant hydrolysis (>10%) is observed, a higher-tier kinetic study is performed at different temperatures to determine the hydrolysis rate constant and half-life. The identity and concentration of major hydrolysis products (>10% of the initial concentration) are also determined[6].

  • Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline evaluates the potential for a chemical to be degraded by direct absorption of sunlight in water[7][8][9].

    • Principle: A solution of the test substance in pure water is irradiated with light that simulates natural sunlight.

    • Procedure: The test is typically conducted using a xenon lamp with filters to mimic the solar spectrum at the Earth's surface. The concentration of the test substance is monitored over time, and the photolysis rate constant, half-life, and quantum yield are calculated. Dark controls are run in parallel to account for any non-photolytic degradation[7].

Biotic Degradation
  • Ready Biodegradability (OECD 301): This series of tests provides a stringent screen for assessing the ready biodegradability of chemicals in an aerobic aqueous medium[10][11][12]. A substance is considered readily biodegradable if it meets the pass levels (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test period[11][13].

    • Principle: A small amount of the test substance is incubated with a microbial inoculum (e.g., activated sludge) in a mineral medium.

    • Methods: Several methods exist, including the CO₂ Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F)[10][11]. Degradation is measured by parameters such as CO₂ production or oxygen consumption.

Bioaccumulation
  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline describes procedures for determining the bioconcentration and biomagnification potential of chemicals in fish.

    • Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance (either in the water or through their diet) and a depuration phase where they are transferred to a clean environment.

    • Procedure: During both phases, the concentration of the test substance in the fish tissue is measured at various time points. From these measurements, the bioconcentration factor (BCF), uptake rate constant, and depuration rate constant are calculated.

Ecotoxicity
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period[1].

    • Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

    • Procedure: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 value and its 95% confidence limits are calculated[1].

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

    • Principle: Young daphnids are exposed to a series of concentrations of the test substance.

    • Procedure: The number of immobilized daphnids is recorded at 24 and 48 hours, and the 48-hour EC50 is calculated.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae.

    • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours.

    • Procedure: The growth of the algae is measured over time (e.g., by cell counts or fluorescence). The concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) is determined.

Visualizations

The following diagrams illustrate the key environmental fate pathways and a general experimental workflow for assessing a substance like this compound.

Environmental_Fate_of_4_Nonylaniline cluster_environment Environmental Compartments This compound This compound Water Water This compound->Water Release Soil_Sediment Soil_Sediment Water->Soil_Sediment Adsorption (High Koc) Biota Biota Water->Biota Bioaccumulation (High BCF) Atmosphere Atmosphere Water->Atmosphere Volatilization (Low HLC) Biodegradation Products Biodegradation Products Water->Biodegradation Products Biodegradation (Slow) Photodegradation Products Photodegradation Products Water->Photodegradation Products Photolysis

Environmental Fate Pathways of this compound

Experimental_Workflow cluster_planning Phase 1: Characterization & Planning cluster_testing Phase 2: Experimental Testing (OECD Guidelines) cluster_analysis Phase 3: Data Analysis & Risk Assessment A Substance Identification (this compound) B Physicochemical Properties (LogKow, Solubility, etc.) A->B C Preliminary Fate Assessment (QSAR Screening) B->C D Abiotic Degradation (OECD 111, 316) C->D E Biotic Degradation (OECD 301) C->E F Bioaccumulation (OECD 305) C->F G Ecotoxicity Testing (OECD 201, 202, 203) C->G H Determine Degradation Half-lives D->H E->H I Calculate BCF & Koc F->I J Determine LC50/EC50 Values G->J K Environmental Risk Assessment H->K I->K J->K

Environmental Fate Assessment Workflow

Biodegradation_Pathway This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Monooxygenase Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Dioxygenase Further Degradation Further Degradation Ring Cleavage Products->Further Degradation Metabolic Pathways CO2 + H2O + Biomass CO2 + H2O + Biomass Further Degradation->CO2 + H2O + Biomass

Hypothetical Biodegradation Pathway of this compound

References

An In-depth Technical Guide to 4-Nonylaniline: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonylaniline, a lesser-known long-chain alkylated aromatic amine, holds potential for various applications in organic synthesis, materials science, and pharmaceutical development. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and analytical characterization. While specific historical records of its discovery are scarce, its preparation falls under the well-established methodologies for the synthesis of p-alkylanilines. This document details a robust experimental protocol for its synthesis via Friedel-Crafts acylation followed by reduction. Quantitative data is presented in tabular format for clarity, and a logical workflow for its synthesis is visualized using a DOT graph. This guide serves as a foundational resource for researchers interested in the utilization and further exploration of this compound.

Introduction and Historical Context

Aniline and its derivatives have been cornerstones of chemical synthesis since the dawn of the modern chemical industry. The introduction of alkyl chains onto the aniline scaffold, particularly at the para position, gives rise to a class of compounds known as p-alkylanilines. These modifications significantly alter the physicochemical properties of the parent aniline molecule, enhancing its lipophilicity and influencing its reactivity and potential biological activity.

While the precise first synthesis of this compound is not well-documented in readily accessible historical literature, its preparation is conceptually rooted in the broader history of aniline functionalization. The development of synthetic routes to long-chain p-alkylanilines has been driven by their utility as intermediates in the production of dyes, polymers, and pharmaceuticals. The methodologies described herein are based on fundamental organic reactions that have been refined over the past century.

Physicochemical Properties of this compound and Related Compounds

Quantitative data for this compound is not widely available in public databases. Therefore, this section presents a combination of predicted properties and experimental data for a closely related and well-characterized homolog, 4-Butylaniline, to provide a reasonable estimation of its characteristics.

PropertyThis compound (Predicted/Estimated)4-Butylaniline (Experimental)
Molecular Formula C₁₅H₂₅NC₁₀H₁₅N[1]
Molecular Weight 219.37 g/mol 149.23 g/mol [2]
Appearance Likely a pale yellow to brown liquid or low melting solidClear colorless mobile liquid[1]
Boiling Point > 300 °C at 760 mmHg133-134 °C at 14 mmHg[2]
Melting Point Likely < 25 °C-14 °C[3]
Density ~0.92 g/mL0.945 g/mL at 25 °C[2]
Refractive Index ~1.52n20/D 1.535[2]
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in organic solvents[1]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the Friedel-Crafts acylation of an N-protected aniline (acetanilide) with nonanoyl chloride, followed by the reduction of the resulting amide. The initial protection of the amino group is crucial to prevent its reaction with the Lewis acid catalyst in the Friedel-Crafts step.

Step 1: Synthesis of 4-Nonanoylacetanilide

Reaction: Friedel-Crafts Acylation

Materials:

  • Acetanilide

  • Nonanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of nonanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

  • To this mixture, add a solution of acetanilide (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-nonanoylacetanilide.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Reaction: Clemmensen or Wolff-Kishner Reduction (Clemmensen is detailed below)

Materials:

  • 4-Nonanoylacetanilide (from Step 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Sodium hydroxide (NaOH), 10% solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask, place the amalgamated zinc (4 equivalents) and cover it with a mixture of concentrated hydrochloric acid and water (2:1).

  • Add the 4-nonanoylacetanilide (1.0 equivalent) dissolved in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and decant the liquid from the excess zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and carefully neutralize by washing with a 10% sodium hydroxide solution until the aqueous layer is basic.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the 6.5-7.5 ppm region. A broad singlet for the -NH₂ protons. Aliphatic protons of the nonyl chain from ~0.8 ppm (terminal CH₃) to ~2.5 ppm (CH₂ adjacent to the aromatic ring).
¹³C NMR Aromatic carbons in the 110-150 ppm region. Aliphatic carbons of the nonyl chain in the 14-35 ppm region.
FT-IR N-H stretching vibrations around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹ and of the aliphatic chain below 3000 cm⁻¹. Aromatic C=C stretching around 1500-1600 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (219.37 m/z). Fragmentation patterns showing the loss of alkyl fragments.
Purity (GC-MS/HPLC) A major peak corresponding to the product with high purity.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_purification Purification & Analysis Acetanilide Acetanilide Reaction1 Acylation Reaction (in DCM) Acetanilide->Reaction1 Nonanoyl_Chloride Nonanoyl Chloride Nonanoyl_Chloride->Reaction1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction1 Intermediate 4-Nonanoylacetanilide Reaction1->Intermediate Reaction2 Clemmensen Reduction Intermediate->Reaction2 ZnHg Zn(Hg) / HCl ZnHg->Reaction2 Final_Product This compound Reaction2->Final_Product Purification Purification (Distillation/Chromatography) Final_Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis, understanding, and characterization of this compound. While direct historical accounts of its discovery are limited, the methodologies presented are robust and based on well-established principles of organic chemistry. The provided experimental protocols, tabulated data, and workflow visualization offer a practical resource for researchers aiming to work with this and other long-chain p-alkylanilines. Further investigation into the specific applications of this compound in areas such as liquid crystals, antioxidants, and pharmaceutical intermediates is warranted and encouraged.

References

potential industrial uses of 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Industrial Uses of 4-Nonylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an alkylated aromatic amine, presents significant potential across various industrial applications due to its chemical structure. This technical guide explores its core uses as an antioxidant in lubricants and rubber, and as a corrosion inhibitor. While specific performance data for this compound is limited in publicly available literature, this document compiles and presents analogous data from structurally similar compounds, such as other p-alkylanilines and alkylated diphenylamines, to provide a comprehensive overview of its expected performance. The guide includes detailed mechanisms of action, illustrative experimental protocols, and process workflows to serve as a foundational resource for research and development in this area.

Introduction to this compound

This compound (C₁₅H₂₅N) is an organic compound characterized by an aniline molecule substituted with a nonyl group at the para position. This long alkyl chain imparts significant lipophilicity, making it soluble in nonpolar media such as hydrocarbon-based oils and polymers. This property is crucial for its function as an additive in industrial products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various industrial formulations.

PropertyValue
Molecular FormulaC₁₅H₂₅N
Molecular Weight219.37 g/mol
Boiling Point333.2 ± 11.0 °C at 760 mmHg
Flash Point143.2 ± 8.3 °C
Density0.9 ± 0.1 g/cm³
LogP5.65

Industrial Application as an Antioxidant

The primary industrial application of aromatic amines like this compound is as antioxidants.[1] They are particularly effective at high temperatures, making them suitable for demanding applications in lubricants and rubber.[2]

Antioxidant in Lubricants

In lubricants, antioxidants are critical additives that prevent the thermo-oxidative breakdown of the base oil, which can lead to increased viscosity, sludge formation, and acid buildup.[3] Aromatic amines, such as alkylated diphenylamines, are primary antioxidants that act as radical scavengers.[1]

Mechanism of Action

The antioxidant mechanism of aromatic amines involves the donation of a hydrogen atom from the N-H group to terminate the chain reaction of autoxidation.[4][5] This process is illustrated in the diagram below. The amine antioxidant (Ar₂NH) reacts with a peroxy radical (ROO•), which is a key propagator of oxidation, to form a stable hydroperoxide and a resonance-stabilized aminyl radical (Ar₂N•).[4] This aminyl radical is significantly less reactive than the peroxy radical and can further react with other radicals to terminate the oxidation cycle.[4]

Antioxidant_Mechanism cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by this compound RH Hydrocarbon (Lubricant) R_dot Alkyl Radical (R•) RH->R_dot Initiation ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH (forms new R•) Ar2NH This compound (Ar₂NH) ROO_dot->Ar2NH Chain Termination Ar2N_dot Stabilized Aminyl Radical (Ar₂N•) Ar2NH->Ar2N_dot + ROO• (H• donation) Inactive_Product Inactive Products Ar2N_dot->Inactive_Product + R• or ROO•

Caption: Radical scavenging mechanism of an aromatic amine antioxidant.

Performance Data

Table 2: Illustrative Oxidation Stability of Lubricant Formulations with Aminic Antioxidants (Data is representative of typical performance and not specific to this compound)

Base OilAntioxidant (1.5 wt%)Test MethodResult (Oxidation Induction Time, min)Reference
Group II Mineral OilNonylated DiphenylaminePDSC @ 200°C32.1[6]
Group II Mineral OilSubstituted p-phenylenediaminePDSC @ 200°C31.3[6]
Group II Mineral OilBlend (0.75% each)PDSC @ 200°C36.3[6]

These results demonstrate that aminic antioxidants significantly extend the oxidation induction time of lubricants, and blends can offer synergistic effects.[6]

Antioxidant in Rubber

In the rubber industry, antioxidants are essential for protecting rubber products from degradation due to heat, oxygen, and ozone, which can cause cracking, hardening, and loss of elasticity.[7] Amine-type antioxidants are highly effective and widely used for this purpose.[7]

Mechanism of Action

Similar to their function in lubricants, aromatic amine antioxidants in rubber act as radical scavengers to interrupt the oxidation chain reaction.[7] They are particularly effective against thermal and oxidative aging.[2]

Performance Data

The evaluation of antioxidants in rubber often involves measuring the change in mechanical properties after accelerated aging. While specific data for this compound is unavailable, Table 3 presents representative data for a novel reactive antioxidant based on p-aminodiphenylamine, demonstrating the protective effect.

Table 3: Mechanical Properties of SBR Composites Before and After Aging (70°C, 168h) (Data is illustrative for a GMA-g-PPDA antioxidant and not specific to this compound)

Antioxidant (2 phr)PropertyBefore AgingAfter Aging% RetentionReference
GMA-g-PPDA Tensile Strength (MPa)16.514.889.7[8]
Elongation at Break (%)48039081.3[8]
Commercial 4020 Tensile Strength (MPa)15.812.176.6[8]
Elongation at Break (%)46032069.6[8]

The data indicates that advanced amine antioxidants can provide superior retention of mechanical properties compared to conventional antioxidants after aging.[8]

Industrial Application as a Corrosion Inhibitor

Aniline and its derivatives are known to act as corrosion inhibitors for various metals in acidic environments.[9][10] The long alkyl chain of this compound enhances its potential as a corrosion inhibitor, particularly in oil and gas applications, by increasing its surface activity and hydrophobicity.

Mechanism of Action

Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[9] The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor's heteroatoms (like nitrogen in the aniline group) and the metal's d-orbitals.[11] The effectiveness of the inhibitor depends on its concentration, the temperature, and the nature of the metal and corrosive environment.[11]

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Prepare_Metal Prepare Metal Coupon (e.g., Mild Steel) Potentiodynamic Potentiodynamic Polarization Prepare_Metal->Potentiodynamic EIS Electrochemical Impedance Spectroscopy (EIS) Prepare_Metal->EIS Weight_Loss Weight Loss Measurement Prepare_Metal->Weight_Loss Prepare_Solution Prepare Corrosive Medium (e.g., 1M HCl) Prepare_Solution->Potentiodynamic Prepare_Solution->EIS Prepare_Solution->Weight_Loss Prepare_Inhibitor Prepare Inhibitor Solutions (Varying Concentrations of this compound) Prepare_Inhibitor->Potentiodynamic Prepare_Inhibitor->EIS Prepare_Inhibitor->Weight_Loss Calc_IE Calculate Inhibition Efficiency (%IE) Potentiodynamic->Calc_IE EIS->Calc_IE Weight_Loss->Calc_IE Surface_Analysis Surface Analysis (SEM) Weight_Loss->Surface_Analysis Adsorption_Isotherm Determine Adsorption Isotherm (e.g., Langmuir, Temkin) Calc_IE->Adsorption_Isotherm Thermodynamics Calculate Thermodynamic Parameters (e.g., ΔG_ads) Adsorption_Isotherm->Thermodynamics

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Performance Data

Specific corrosion inhibition data for this compound is not available in the reviewed literature. However, studies on aniline and its derivatives provide a strong basis for its potential efficacy. Table 4 summarizes inhibition efficiency data for aniline on copper.

Table 4: Inhibition Efficiency (%IE) of Aniline on Copper in 0.1 M HCl (Data is for Aniline, not this compound)

Aniline Concentration (M)%IE (from Polarization)%IE (from Gravimetric)Reference
10⁻⁵19.320.1[10]
10⁻⁴35.836.2[10]
10⁻³59.460.3[10]
10⁻²82.583.1[10]
10⁻¹67.266.8[10]

The data shows that inhibition efficiency increases with concentration up to a critical point.[10] The long nonyl chain in this compound would likely increase its adsorption on the metal surface, potentially leading to higher inhibition efficiencies at lower concentrations compared to unsubstituted aniline.

Potential Applications in Dye and Pharmaceutical Synthesis

While the primary applications for this compound are as an industrial additive, its core aniline structure suggests potential as an intermediate in the synthesis of dyes and pharmaceuticals. Aniline and its derivatives are fundamental building blocks for a vast range of organic compounds.[12] The nonyl group could be used to impart specific properties, such as increased solubility in non-polar environments or altered biological activity. However, there is no direct evidence from the search results for the current use of this compound in these sectors.

Experimental Protocols

Generalized Synthesis of 4-n-Alkylanilines

A common method for the synthesis of p-alkylanilines involves the Friedel-Crafts alkylation of aniline. However, this can lead to a mixture of products. A more controlled, multi-step synthesis is often preferred for obtaining the pure para-substituted product. A representative procedure is outlined below, based on methods for similar compounds.[13][14]

Synthesis_Workflow Start Start Materials: Aniline, Nonanoyl Chloride Acylation Step 1: Acylation React Aniline with Nonanoyl Chloride (Pyridine as base) Product: N-Nonanoyl-aniline Start->Acylation Fries Step 2: Fries Rearrangement Heat N-Nonanoyl-aniline with AlCl₃ Product: 4-Amino-phenyl nonyl ketone Acylation->Fries Reduction Step 3: Clemmensen or Wolff-Kishner Reduction Reduce the ketone group Product: this compound Fries->Reduction Purification Step 4: Purification Vacuum Distillation or Column Chromatography Reduction->Purification End Final Product: This compound Purification->End

Caption: Generalized workflow for the synthesis of this compound.

Step 1: Acylation of Aniline

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve aniline in a suitable solvent such as dichloromethane.

  • Add a base, typically pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add nonanoyl chloride to the cooled solution.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Work up the reaction by washing with dilute acid and brine, then dry the organic layer and remove the solvent under reduced pressure to yield N-nonanoyl-aniline.

Step 2: Fries Rearrangement

  • Heat the N-nonanoyl-aniline product from Step 1 with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), without a solvent.

  • The reaction is typically heated to a temperature range of 120-160°C for several hours.

  • After cooling, the reaction mixture is carefully quenched with ice and hydrochloric acid.

  • The product, 4-amino-phenyl nonyl ketone, can be extracted with an organic solvent.

Step 3: Reduction of the Ketone

  • The ketone group of 4-amino-phenyl nonyl ketone is reduced to a methylene group.

  • Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.

Step 4: Purification

  • The crude this compound is purified.

  • Vacuum distillation is often effective for liquid products.[14]

  • Alternatively, column chromatography on silica gel can be used for high purity.

Conclusion

This compound is a versatile molecule with significant potential in several industrial applications, primarily as an antioxidant in lubricants and rubber, and as a corrosion inhibitor. Its long alkyl chain enhances its solubility and performance in non-polar systems. While direct quantitative performance data for this compound is scarce, analysis of structurally related compounds provides strong evidence of its utility. The provided mechanisms of action and generalized experimental protocols offer a solid foundation for researchers and professionals to explore and develop applications for this compound. Further research is warranted to quantify its performance characteristics in specific formulations and to explore its potential as an intermediate in the synthesis of novel dyes and pharmaceuticals.

References

Methodological & Application

Applications of 4-Nonylaniline in Organic Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Nonylaniline, a member of the alkyl-substituted aniline family, presents a unique combination of a reactive aromatic amine and a long, lipophilic nonyl chain. This bifunctional nature makes it a valuable precursor in various organic syntheses, with potential applications in the development of dyes, functional polymers, corrosion inhibitors, and antioxidants. While specific literature on this compound is limited, its structural similarity to other 4-alkylanilines allows for the extrapolation of its synthetic utility. This document provides a detailed overview of the potential applications of this compound, including generalized experimental protocols and conceptual workflows.

Synthesis of Azo Dyes

Azo dyes, characterized by the -N=N- functional group, represent a large and important class of colored compounds with widespread applications in the textile, printing, and imaging industries. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. This compound can serve as the amine component in this synthesis, with the nonyl group potentially imparting unique solubility and fastness properties to the resulting dye.

Experimental Protocol: General Synthesis of an Azo Dye from this compound

This protocol is a generalized procedure and may require optimization for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Coupling agent (e.g., phenol, β-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol

Procedure:

  • Diazotization of this compound:

    • Dissolve a specific molar amount of this compound in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Preparation of the Coupling Agent Solution:

    • Dissolve an equimolar amount of the chosen coupling agent in an aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated azo dye using vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Work-up This compound This compound Mix1 Mix1 This compound->Mix1 Dissolve HCl, H2O HCl, H2O HCl, H2O->Mix1 NaNO2, H2O NaNO2, H2O Add_NaNO2 Add_NaNO2 NaNO2, H2O->Add_NaNO2 Diazonium_Salt 4-Nonylbenzenediazonium chloride Combine Combine Diazonium_Salt->Combine Slowly Add Cool1 Cool1 Mix1->Cool1 0-5 °C Cool1->Add_NaNO2 Add_NaNO2->Diazonium_Salt Stir Coupling_Agent Coupling Agent (e.g., Phenol) Mix2 Mix2 Coupling_Agent->Mix2 Dissolve NaOH, H2O NaOH, H2O NaOH, H2O->Mix2 Coupling_Solution Coupling Agent Solution Coupling_Solution->Combine Azo_Dye Azo Dye Precipitate Filtration Vacuum Filtration Azo_Dye->Filtration Mix2->Coupling_Solution Cool to 0-5 °C Combine->Azo_Dye Stir Washing Wash with cold water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Pure_Dye Pure Azo Dye Recrystallization->Pure_Dye

Caption: General workflow for the synthesis of an azo dye from this compound.

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. These compounds are versatile ligands in coordination chemistry and have applications in catalysis, materials science, and as intermediates in the synthesis of pharmaceuticals. The reaction of this compound with various carbonyl compounds can lead to a range of Schiff bases with the lipophilic nonyl group influencing their solubility and coordination properties.

Experimental Protocol: General Synthesis of a Schiff Base from this compound

This protocol is a generalized procedure and may require optimization for specific reactants.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • Reaction Setup:

    • Dissolve equimolar amounts of this compound and the carbonyl compound in a suitable solvent like ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst, if necessary.

  • Reaction:

    • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product:

    • After the reaction is complete, cool the mixture to room temperature.

    • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield the pure Schiff base.

Logical Relationship for Schiff Base Formation

Schiff_Base_Formation This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Reaction_Mixture Solvent Ethanol/Methanol Solvent->Reaction_Mixture Catalyst Glacial Acetic Acid (optional) Catalyst->Reaction_Mixture Reflux Reflux (2-4h) Reaction_Mixture->Reflux Cooling Cool to RT Reflux->Cooling Isolation Isolation Cooling->Isolation Purification Recrystallization Isolation->Purification Schiff_Base Pure Schiff Base Purification->Schiff_Base

Caption: Logical workflow for the synthesis of a Schiff base from this compound.

Potential as a Corrosion Inhibitor

Aniline and its derivatives, especially those with long alkyl chains, are known to act as corrosion inhibitors for various metals and alloys in acidic media. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal surface, leading to the formation of a protective film that inhibits corrosion. The long nonyl chain in this compound would likely enhance this protective effect by creating a hydrophobic barrier on the metal surface.

Conceptual Experimental Workflow for Corrosion Inhibition Studies

Corrosion_Inhibition_Workflow cluster_preparation Preparation cluster_testing Electrochemical Testing cluster_gravimetric Gravimetric Method cluster_analysis Data Analysis Metal_Coupon Prepare Metal Coupon (e.g., Mild Steel) Potentiodynamic_Polarization Potentiodynamic Polarization Metal_Coupon->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Coupon->EIS Weight_Loss Weight Loss Measurement Metal_Coupon->Weight_Loss Corrosive_Medium Prepare Corrosive Medium (e.g., 1M HCl) Corrosive_Medium->Potentiodynamic_Polarization Corrosive_Medium->EIS Corrosive_Medium->Weight_Loss Inhibitor_Solution Prepare Solutions of This compound in Corrosive Medium (various concentrations) Inhibitor_Solution->Potentiodynamic_Polarization Inhibitor_Solution->EIS Inhibitor_Solution->Weight_Loss Inhibition_Efficiency Calculate Inhibition Efficiency Potentiodynamic_Polarization->Inhibition_Efficiency EIS->Inhibition_Efficiency Weight_Loss->Inhibition_Efficiency Adsorption_Isotherm Determine Adsorption Isotherm Inhibition_Efficiency->Adsorption_Isotherm Thermodynamic_Parameters Calculate Thermodynamic Parameters Adsorption_Isotherm->Thermodynamic_Parameters

Caption: Experimental workflow for evaluating the corrosion inhibition properties of this compound.

Quantitative Data Summary (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table is a hypothetical representation of expected results based on the behavior of similar long-chain alkylanilines.

Concentration of this compound (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
010.50
505.250.5
1003.170.5
2001.585.7
5000.892.4

Antioxidant Properties

Aniline derivatives can exhibit antioxidant activity by donating a hydrogen atom from the amino group to scavenge free radicals. The presence of an electron-donating alkyl group, such as the nonyl group, at the para position is expected to enhance this activity by stabilizing the resulting anilinyl radical.

Signaling Pathway for Antioxidant Action

Antioxidant_Mechanism Free_Radical Free Radical (R•) Reaction Reaction Free_Radical->Reaction This compound This compound (Ar-NH₂) This compound->Reaction H• donation Neutralized_Radical Neutralized Molecule (RH) Anilinyl_Radical 4-Nonylanilinyl Radical (Ar-NH•) Stabilization Resonance Stabilization of Anilinyl Radical Anilinyl_Radical->Stabilization Reaction->Neutralized_Radical Reaction->Anilinyl_Radical

Caption: Proposed mechanism for the antioxidant activity of this compound.

This compound holds significant promise as a versatile building block in organic synthesis. Its applications are projected to be in the synthesis of novel azo dyes with tailored properties, functional Schiff bases for coordination chemistry, effective corrosion inhibitors, and potent antioxidants. The protocols and workflows provided herein offer a foundational guide for researchers and professionals in drug development and materials science to explore the full potential of this interesting molecule. Further experimental investigation is warranted to establish specific reaction conditions and quantify the performance of this compound in these applications.

Application Notes and Protocols: Investigating the Antioxidant Potential of 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline derivatives have garnered interest in medicinal chemistry for their diverse biological activities. While many aniline compounds are recognized as important intermediates in drug synthesis, their potential as antioxidants is an emerging area of investigation.[1] This document provides a framework for exploring the antioxidant properties of 4-Nonylaniline. Although direct studies on the antioxidant capacity of this compound are not extensively documented, its chemical structure, featuring an amino group attached to an aromatic ring, suggests potential for free radical scavenging activity.[2] The long nonyl chain may also influence its lipophilicity and interaction with cellular membranes.

These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound as a potential antioxidant. The methodologies described are standard assays used to characterize the antioxidant activity of chemical compounds.[2][3]

Postulated Mechanism of Antioxidant Action

The antioxidant activity of aniline derivatives is often attributed to the hydrogen-donating ability of the amino group (-NH2) attached to the aromatic ring.[2] It is hypothesized that this compound may exert its antioxidant effects through a similar mechanism, primarily by hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. The resonance stabilization of the resulting radical contributes to its efficacy.[2]

Antioxidant_Mechanism cluster_reaction Radical Scavenging cluster_products Products This compound This compound Stabilized_Radical Stabilized this compound Radical This compound->Stabilized_Radical Donates H• or e- Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• or e-

Caption: Postulated radical scavenging mechanism of this compound.

Experimental Protocols

To investigate the antioxidant potential of this compound, a series of in vitro assays are recommended. These assays measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[2]

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the this compound solution (and controls).

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Methanol is used as the blank.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination:

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentrations of this compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method to assess antioxidant activity.[5]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[2]

Protocol:

  • Preparation of Reagents:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound in ethanol.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each concentration of the this compound solution.

    • Incubate the mixtures at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

  • Trolox Equivalent Antioxidant Capacity (TEAC):

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (DPPH/ABTS, this compound dilutions) Mixing Mix Sample/Control with Radical Solution Reagent_Prep->Mixing Control_Prep Prepare Controls (Positive and Blank) Control_Prep->Mixing Incubation Incubate Mixing->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized in clearly structured tables for easy comparison.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
200Hypothetical Value
IC50 (µg/mL) Calculated Value
Ascorbic Acid (Positive Control) IC50 Value

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging Activity
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
200Hypothetical Value
TEAC (mM Trolox equivalents/g) Calculated Value
Trolox (Positive Control) TEAC Value

Signaling Pathways in Oxidative Stress

Should this compound demonstrate significant antioxidant activity, further studies could investigate its effects on cellular signaling pathways involved in oxidative stress. Key pathways to consider include the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which is a master regulator of the cellular antioxidant response.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces Four_Nonylaniline This compound Four_Nonylaniline->Keap1_Nrf2 may influence Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates

Caption: Potential influence of this compound on the Nrf2-ARE pathway.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive approach to assess the antioxidant potential of this compound. Should initial in vitro assays yield positive results, further investigations would be warranted. These could include:

  • Cell-based antioxidant assays: To evaluate the compound's activity in a biological system.

  • Lipid peroxidation inhibition assays: To assess its ability to protect cell membranes from oxidative damage.[6]

  • Mechanism of action studies: To elucidate the precise molecular mechanisms underlying its antioxidant effects.

  • Structure-activity relationship (SAR) studies: To investigate how modifications to the aniline structure affect its antioxidant capacity.

For drug development professionals, understanding the antioxidant profile of this compound is a crucial first step. However, it is important to also consider potential metabolic liabilities and toxicity associated with aniline compounds.[1] A thorough evaluation of both efficacy and safety will be essential for any future development of this compound as a therapeutic agent.

References

Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 4-Nonylaniline:

Given the scarcity of detailed information on this compound, this document will focus on a closely related and extensively studied derivative, 4-vinylaniline . This compound is a bifunctional monomer with significant applications in polymer chemistry, particularly in the development of functional and conductive polymers. The methodologies and applications discussed for 4-vinylaniline can provide a foundational understanding for researchers interested in the broader class of substituted anilines.

4-Vinylaniline in Polymer Chemistry: A Detailed Overview

4-Vinylaniline is a versatile monomer that combines the reactivity of a vinyl group with the functionality of an aromatic amine.[1] This unique structure allows it to be a valuable building block in the synthesis of a wide array of polymers with tailored properties for various applications, including electronics, materials science, and biomedicine.[1]

Applications of 4-Vinylaniline
  • Conductive Polymers: 4-Vinylaniline can be polymerized to form poly(4-vinylaniline) (P4VA), a conductive polymer. It is also used as a comonomer with aniline to create copolymers with enhanced processability and specific electrochemical properties. These materials are utilized in the development of biosensors and conductive coatings. For instance, it has been used to prepare electrically conductive bilayers on bacterial cellulose for applications in nerve regeneration.

  • Crosslinking Agent: The vinyl group of 4-vinylaniline allows it to act as a crosslinking agent in the production of resins, adhesives, and coatings. This crosslinking enhances the mechanical strength and chemical resistance of the final polymer material.

  • Surface Modification: 4-Vinylaniline is employed in the functionalization of surfaces. For example, it can be grafted onto silicon surfaces to create reactive platforms for further chemical modifications.

  • Biosensors and Biomedical Applications: The amine group can be functionalized, making 4-vinylaniline a suitable monomer for creating polymers that respond to specific analytes or biological stimuli. This has led to its use in the development of fluorometric biosensors for the detection of mercury and cysteine. Furthermore, it is a precursor for preparing conductive and biocompatible hydrogels for wound healing applications.

Data Presentation: Properties of 4-Vinylaniline and its Polymer

Table 1: Physicochemical Properties of 4-Vinylaniline Monomer

PropertyValueReference
Molecular FormulaH₂C=CHC₆H₄NH₂
CAS Number1520-21-4
Molecular Weight119.16 g/mol
Boiling Point213-214 °C
Density1.017 g/mL at 25 °C
Refractive Index (n20/D)1.626
Flash Point98.9 °C
Storage Temperature2-8°C

Table 2: Properties of Poly(4-vinylaniline) Colloids

Initiator TypeZeta Potential (mV)Antimicrobial ActivityReference
Cationic (VA-044, V-50)PositiveYes[2]
Anionic (KPS, V-501)PositiveNo (in aqueous phase)[2]

Note: The antimicrobial activity is dependent on the dispersion stability of the polymer colloids.

Experimental Protocols

Protocol 1: Synthesis of Poly(4-vinylaniline) via Soap-Free Emulsion Polymerization

This protocol describes the synthesis of poly(4-vinylaniline) colloids using different types of initiators.

Materials:

  • 4-Vinylaniline monomer

  • Cationic initiators (e.g., VA-044, V-50)

  • Anionic initiators (e.g., Potassium persulfate (KPS), V-501)

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve the chosen initiator (e.g., KPS) in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add the 4-vinylaniline monomer to the solution while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C for KPS) under a nitrogen atmosphere.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature.

  • The resulting polymer colloids can be purified by centrifugation and redispersion in a suitable solvent like toluene for further characterization.[2]

Characterization:

  • The molecular weight of the polymer can be determined using gel permeation chromatography (GPC).

  • The size and morphology of the polymer colloids can be analyzed by scanning electron microscopy (SEM).[2]

  • The dispersion stability can be assessed by monitoring the turbidity of the colloidal solution over time.[2]

Protocol 2: Chemical Oxidative Polymerization of Aniline (General Procedure)

While a specific protocol for this compound is not detailed in the literature, a general procedure for the chemical oxidative polymerization of aniline derivatives can be adapted. This method is commonly used for synthesizing polyaniline and its derivatives.

Materials:

  • Aniline derivative (e.g., 4-vinylaniline)

  • Oxidizing agent (e.g., Ammonium persulfate (APS))

  • Acidic medium (e.g., 1 M Hydrochloric acid (HCl))

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the aniline derivative in the acidic medium in a reaction vessel.

  • Cool the solution to 0-5°C in an ice bath.

  • Separately, dissolve the ammonium persulfate in the acidic medium and cool it to 0-5°C.

  • Slowly add the oxidant solution to the monomer solution with constant stirring.

  • Continue the reaction at 0-5°C for a set period (e.g., 2-4 hours). The solution will typically change color, indicating polymerization.

  • After the reaction is complete, collect the polymer precipitate by filtration.

  • Wash the polymer with the acidic medium, followed by methanol and deionized water to remove unreacted monomer, oxidant, and oligomers.

  • Dry the polymer product under vacuum at a moderate temperature (e.g., 60°C).

Characterization:

  • The structure of the polymer can be confirmed using Fourier-transform infrared (FTIR) spectroscopy and UV-visible spectroscopy.[3]

  • The morphology of the polymer can be examined using scanning electron microscopy (SEM).[3]

  • The electrical conductivity of the polymer can be measured using a four-probe method.

Visualizations

Below are diagrams representing the experimental workflows described.

G cluster_synthesis Workflow for Poly(4-vinylaniline) Synthesis start Start dissolve Dissolve Initiator in Deionized Water start->dissolve purge Purge with Nitrogen dissolve->purge add_monomer Add 4-Vinylaniline Monomer purge->add_monomer polymerize Heat and Polymerize (e.g., 70°C, 24h) add_monomer->polymerize cool Cool to Room Temperature polymerize->cool purify Purify by Centrifugation and Redispersion cool->purify characterize Characterize Polymer: - GPC (MW) - SEM (Morphology) - Turbidity (Stability) purify->characterize end_synth End characterize->end_synth

Caption: Workflow for the synthesis of poly(4-vinylaniline) via soap-free emulsion polymerization.

G cluster_oxidative Workflow for Chemical Oxidative Polymerization start_ox Start dissolve_monomer Dissolve Aniline Derivative in Acidic Medium start_ox->dissolve_monomer prepare_oxidant Prepare and Cool Oxidant Solution start_ox->prepare_oxidant cool_monomer Cool to 0-5°C dissolve_monomer->cool_monomer mix Slowly Add Oxidant to Monomer Solution cool_monomer->mix prepare_oxidant->mix react React at 0-5°C (e.g., 2-4 hours) mix->react filter Collect Precipitate by Filtration react->filter wash Wash with Acid, Methanol, and Water filter->wash dry Dry Polymer Under Vacuum wash->dry characterize_ox Characterize Polymer: - FTIR, UV-vis (Structure) - SEM (Morphology) - Four-Probe (Conductivity) dry->characterize_ox end_ox End characterize_ox->end_ox

Caption: General workflow for the chemical oxidative polymerization of aniline derivatives.

References

Application Note: Analytical Methods for the Detection of 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylaniline is an organic compound that finds applications in various industrial manufacturing processes, including as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals. Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental samples, biological matrices, and pharmaceutical products. This document provides detailed protocols and application notes for the detection and quantification of this compound using modern analytical techniques.

Overview of Analytical Methods

The primary analytical methods for the determination of this compound and its derivatives are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection.[1][2] Electrochemical methods also present a viable, albeit less common, alternative for sensitive detection.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] For aniline compounds, which can be polar, derivatization is often employed to increase volatility and improve chromatographic peak shape.[6][7][8] GC-MS provides high selectivity and sensitivity, making it a "gold standard" for forensic and environmental analysis.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[1][9] Reversed-phase chromatography with a C18 column is commonly used for the separation of aniline derivatives.[10] UV detection is a robust and widely available technique for quantification.[11][12]

  • Electrochemical Sensors: These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.[3][4] They can offer high sensitivity and portability, making them suitable for rapid screening applications.[13]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Please note that the exact values can vary depending on the specific instrumentation, sample matrix, and experimental conditions. The data presented is based on the analysis of aniline and its derivatives, and serves as a reference for methods targeting this compound.

ParameterGC-MS (with Derivatization)HPLC-UV
Limit of Detection (LOD) 0.1 mg/L (for aniline in serum)[6]0.3 - 0.8 µg/mL[10]
Limit of Quantification (LOQ) -0.9 - 2.4 µg/mL[10]
Linearity Range 0.5 - 25.0 mg/L (for aniline in serum)[6]2.5 - 50 µg/mL[10]
Precision (%RSD) Within-run: 3.8%, Between-run: 5.8%[6]≤2.56%[14]
Accuracy/Recovery -98.3 - 101.6%[14]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and precise analysis. The choice of method depends on the sample matrix.

Workflow for Sample Preparation

G cluster_water Aqueous Samples (e.g., Water) cluster_soil Solid Samples (e.g., Soil, Sediment) water_sample Water Sample adjust_ph Adjust pH water_sample->adjust_ph spe Solid-Phase Extraction (SPE) adjust_ph->spe elute Elute with Organic Solvent spe->elute concentrate_water Concentrate under Nitrogen elute->concentrate_water reconstitute_water Reconstitute in Mobile Phase/Solvent concentrate_water->reconstitute_water analysis analysis reconstitute_water->analysis To GC-MS or HPLC soil_sample Soil/Sediment Sample ase Accelerated Solvent Extraction (ASE) soil_sample->ase filter Filter Extract ase->filter concentrate_soil Concentrate under Nitrogen filter->concentrate_soil reconstitute_soil Reconstitute in Mobile Phase/Solvent concentrate_soil->reconstitute_soil reconstitute_soil->analysis To GC-MS or HPLC

Caption: General workflows for the preparation of aqueous and solid samples for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples [15][16]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.[16]

  • Sample Loading: Adjust the pH of the water sample (e.g., 500 mL) to neutral or slightly basic. Pass the sample through the SPE cartridge at a flow rate of 2-4 mL/min.[17]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent such as acetonitrile or methanol.[15]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (for HPLC) or a suitable solvent like ethyl acetate (for GC-MS).

Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples [18]

  • Sample Preparation: Mix the solid sample (e.g., 10 g of soil) with a drying agent like diatomaceous earth and place it into an ASE cell.[18]

  • Extraction: Perform the extraction using an automated ASE system with a mixture of acetone and n-hexane (1:1, v/v) as the extraction solvent. Typical conditions are a temperature of 100-105°C and a pressure of 1500 psi.[18]

  • Solvent Exchange and Concentration: Concentrate the extract and perform a solvent exchange to n-hexane by repeatedly adding n-hexane and concentrating the solution.[18]

  • Cleanup (if necessary): The extract can be further cleaned up using a silica or Florisil column to remove interferences.

  • Final Preparation: Concentrate the cleaned extract to a final volume for analysis.

Analytical Method Protocols

Protocol 3: GC-MS Analysis (with Derivatization)

Workflow for GC-MS Analysis

G start Prepared Sample Extract derivatization Derivatization (e.g., Acylation or Silylation) start->derivatization injection Inject into GC derivatization->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound following derivatization.

  • Derivatization (Acylation):

    • Evaporate the sample extract to dryness.

    • Add 50 µL of a derivatizing agent such as 4-carbethoxyhexafluorobutyryl chloride.[6]

    • Heat the reaction mixture as required (e.g., 60°C for 30 minutes).

    • Evaporate the excess reagent and reconstitute the residue in 50 µL of ethyl acetate for injection.[6]

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 300°C at 20°C/min, hold for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

    • Scan Range: m/z 40-450.

    • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 4: HPLC-UV Analysis

G start Prepared Sample Extract injection Inject into HPLC start->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

References

Synthesis of 4-Nonylaniline: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed experimental protocol for the synthesis of 4-Nonylaniline, a valuable intermediate in the development of various organic compounds. The described method is based on the widely utilized reductive amination reaction, offering a reliable and efficient pathway to the target molecule. This protocol is intended for use by trained researchers and scientists in a controlled laboratory setting. Adherence to all appropriate safety precautions is mandatory.

Synthesis Overview

The synthesis of this compound is achieved through a one-pot reductive amination of nonanal with aniline. This method involves the initial formation of an imine intermediate from the reaction of the aldehyde and the amine, which is subsequently reduced in situ to the desired secondary amine, this compound. Sodium triacetoxyborohydride [NaBH(OAc)₃] is employed as a mild and selective reducing agent, ensuring the efficient conversion of the imine while minimizing side reactions.[1][2]

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityEquivalents
NonanalC₉H₁₈O142.242.85 g (3.4 mL)1.0
AnilineC₆H₇N93.132.05 g (2.0 mL)1.1
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.945.08 g1.2
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9680 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0140 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
Ethyl acetateC₄H₈O₂88.11For extraction-
HexaneC₆H₁₄86.18For chromatography-

2.2. Reaction Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add nonanal (1.0 eq, 2.85 g, 3.4 mL).

  • Dissolve the nonanal in 1,2-dichloroethane (DCE, 40 mL).

  • To this solution, add aniline (1.1 eq, 2.05 g, 2.0 mL).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • In a separate beaker, weigh sodium triacetoxyborohydride (1.2 eq, 5.08 g). Caution: This reagent is hygroscopic; handle it quickly and in a dry environment.

  • Add the sodium triacetoxyborohydride to the reaction mixture in portions over 5-10 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

2.3. Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (40 mL). Caution: Gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash them with brine (2 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.[3][4][5] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as an oil.

Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add Nonanal to a round-bottom flask B 2. Dissolve in 1,2-Dichloroethane A->B C 3. Add Aniline B->C D 4. Stir for 30 min (Imine Formation) C->D E 5. Add Sodium Triacetoxyborohydride D->E F 6. Stir for 6-12h at room temperature E->F G 7. Quench with aq. NaHCO3 F->G Reaction Completion H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine H->I J 10. Dry with Na2SO4 I->J K 11. Concentrate under reduced pressure J->K L 12. Purify by Flash Column Chromatography K->L Crude Product M 13. Collect and Concentrate Fractions L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 1,2-Dichloroethane is a toxic and flammable solvent. Handle with care and avoid inhalation and contact with skin.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive solid. Avoid contact with water and handle in a dry atmosphere. The quenching process generates hydrogen gas, which is flammable.

  • Aniline is toxic and can be absorbed through the skin. Handle with appropriate caution.

Expected Yield

Based on analogous reductive amination reactions of long-chain aldehydes with anilines, the expected yield of purified this compound is typically in the range of 70-90%.[6][7] The actual yield may vary depending on the specific reaction conditions and the efficiency of the purification process.

References

Application Note: 4-Nonylaniline as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in materials science and chemical engineering.

Introduction

Corrosion of metals, particularly mild steel, in acidic environments is a significant challenge in various industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing.[1] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods to mitigate corrosion.[2] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3] The effectiveness of these inhibitors often depends on their molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, or oxygen), aromatic rings, and long alkyl chains.[3][4]

4-Nonylaniline, an alkyl-substituted aniline derivative, presents a promising molecular architecture for corrosion inhibition. It combines a hydrophilic aniline head group containing a nitrogen atom with lone pair electrons and a π-electron-rich benzene ring, with a long, hydrophobic 4-nonyl tail. This amphiphilic nature is expected to facilitate strong adsorption and the formation of a dense, protective film on the steel surface. This application note provides a detailed protocol for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Proposed Mechanism of Inhibition

The inhibition action of this compound on a steel surface in acidic solution is predicated on its adsorption, which can occur through several mechanisms:

  • Chemisorption: The nitrogen atom in the aniline amino group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond.[5] The π-electrons of the benzene ring can also interact with the iron surface.[4]

  • Physisorption: In acidic solutions, the aniline group becomes protonated (-NH3+). This positively charged species can be electrostatically attracted to the steel surface, which becomes negatively charged due to the adsorption of chloride ions (Cl⁻) from the HCl solution.

  • Barrier Formation: The long, hydrophobic 4-nonyl alkyl chain extends into the corrosive solution, repelling water and aggressive ions, thereby forming a protective physical barrier.

The combination of these interactions leads to the formation of a stable, adsorbed inhibitor film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, thus reducing the overall corrosion rate.[5]

G Proposed Inhibition Mechanism of this compound cluster_solution Corrosive Solution (1 M HCl) cluster_surface Mild Steel Surface cluster_reactions Corrosion Reactions H_ion H⁺ Ions Cathodic_surface Cathodic Sites H_ion->Cathodic_surface Migration Cl_ion Cl⁻ Ions Inhibitor This compound (Protonated) Fe_surface Fe (Anodic Sites) Inhibitor->Fe_surface Adsorption (N lone pair, π-electrons) Adsorbed_Inhibitor Adsorbed Inhibitor Film (Protective Barrier) Inhibitor->Adsorbed_Inhibitor Forms Anodic Anodic: Fe → Fe²⁺ + 2e⁻ Fe_surface->Anodic Dissolution Cathodic Cathodic: 2H⁺ + 2e⁻ → H₂ Cathodic_surface->Cathodic Reduction Adsorbed_Inhibitor->Fe_surface Blocks Adsorbed_Inhibitor->Cathodic_surface Blocks

Caption: Proposed mechanism of this compound inhibiting mild steel corrosion.

Experimental Protocols

The following protocols outline standard methods for evaluating the performance of this compound.

G Experimental Workflow for Inhibitor Evaluation cluster_tests 4. Corrosion Tests cluster_analysis 5. Data Analysis prep 1. Specimen Preparation (Mild Steel Coupons) immerse 3. Immersion (Coupons in Test Solutions) prep->immerse solution 2. Solution Preparation (1 M HCl ± Inhibitor) solution->immerse wl Weight Loss (Gravimetric) (ASTM G1/G31) immerse->wl pdp Potentiodynamic Polarization (PDP) (ASTM G5/G59) immerse->pdp eis Electrochemical Impedance Spectroscopy (EIS) immerse->eis surface Surface Analysis (SEM) immerse->surface Post-Immersion cr_ie Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) wl->cr_ie params Determine Electrochemical Parameters (Icorr, Rct) pdp->params eis->params isotherm Adsorption Isotherm Fitting (e.g., Langmuir) cr_ie->isotherm result 6. Conclusion on Inhibitor Performance cr_ie->result params->cr_ie isotherm->result surface->result

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

This method provides a direct measure of metal loss over time.[6][7]

  • Apparatus: Analytical balance (±0.1 mg), beakers, drying oven, desiccator.

  • Materials: Mild steel coupons (e.g., 2.5cm x 2.0cm x 0.2cm), 1 M HCl, this compound, acetone, ethanol, distilled water, polishing paper (various grits).

  • Procedure:

    • Mechanically polish mild steel coupons with silicon carbide paper (up to 1200 grit), rinse with distilled water, degrease with acetone, rinse with ethanol, and dry.

    • Weigh each coupon accurately (W₁).

    • Prepare test solutions: 1 M HCl (blank) and 1 M HCl containing various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

    • Completely immerse the weighed coupons in 100 mL of the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 303 K).

    • After immersion, retrieve the coupons, rinse with distilled water, and chemically clean them to remove corrosion products (e.g., in a solution of HCl with hexamine).

    • Rinse the cleaned coupons with water and acetone, dry thoroughly, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) Where: ΔW = Weight Loss (W₁ - W₂) in grams, A = Surface Area in cm², T = Immersion Time in hours, D = Density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

These methods provide rapid results and insights into the inhibition mechanism.[8] A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.

3.2.1. Potentiodynamic Polarization (PDP) (ASTM G5/G59) [9][10]

  • Procedure:

    • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (E_ocp) to stabilize (typically for 30-60 minutes).

    • Scan the potential from -250 mV to +250 mV relative to E_ocp at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting potential (E) versus the logarithm of the current density (log i).

  • Data Analysis:

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

    • The anodic (βa) and cathodic (βc) Tafel slopes are determined from the slopes of these lines.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] × 100

3.2.2. Electrochemical Impedance Spectroscopy (EIS) [11][12]

  • Procedure:

    • After E_ocp stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the E_ocp over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

    • Plot the impedance data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and Phase Angle vs. log frequency) formats.

  • Data Analysis:

    • The Nyquist plot for an inhibited system typically shows a larger semicircular loop compared to the blank, indicating increased corrosion resistance.

    • Fit the data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters. The key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.[14]

    • The double-layer capacitance (C_dl) provides information about the adsorption of the inhibitor on the metal surface.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables are based on representative data for aniline derivatives.[1][5]

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound (6h immersion at 303 K)

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
0 (Blank)75.215.35-
0.118.13.6976.0
0.59.82.0087.0
1.06.01.2292.0
5.03.70.7695.1

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound

Inhibitor Conc. (mM)E_corr (mV vs SCE)I_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
0 (Blank)-485115075-118-
0.1-47025370-11078.0
0.5-46213868-10588.0
1.0-4558165-10293.0
5.0-4485262-9895.5

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound

Inhibitor Conc. (mM)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)25120-
0.11256580.0
0.52404889.6
1.04503594.4
5.06802896.3

Adsorption Isotherm and Theoretical Studies

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).[15][16] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is often a good fit for such systems.[17][18]

Quantum chemical calculations using Density Functional Theory (DFT) can further elucidate the inhibition mechanism.[19][20] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (µ) can be correlated with the inhibitor's efficiency.[21][22] A high E_HOMO value indicates a greater tendency to donate electrons to the metal, while a low ΔE suggests higher reactivity, both of which are desirable for an effective inhibitor.

Table 4: Representative Quantum Chemical Parameters

ParameterValueInterpretation
E_HOMO-5.8 eVHigh value indicates good electron-donating ability.
E_LUMO-1.2 eVIndicates ability to accept electrons from the metal.
ΔE (E_LUMO - E_HOMO)4.6 eVA smaller gap correlates with higher inhibition efficiency.
Dipole Moment (µ)2.5 DebyeA higher dipole moment can favor inhibitor adsorption.

Conclusion

This compound is a highly effective mixed-type corrosion inhibitor for mild steel in 1 M HCl. Its performance, which increases with concentration, is attributed to the strong adsorption of its molecules onto the steel surface, forming a protective barrier. The presence of the nitrogen-containing aniline group and the long nonyl chain creates a synergistic effect of chemical and physical adsorption. The detailed protocols and representative data provided in this note serve as a comprehensive guide for researchers to evaluate this compound and similar compounds for industrial corrosion mitigation applications.

References

Application Notes and Protocols for the Derivatization of 4-Nonylaniline for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylaniline is an aromatic amine with a long alkyl chain substituent. Its analysis is crucial in various fields, including environmental monitoring, industrial quality control, and chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of this compound by GC-MS can be challenging due to its polarity, which can lead to poor peak shape, tailing, and potential adsorption on the GC column.

Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity.[1] For primary amines like this compound, common derivatization strategies include acylation and silylation.[2] This application note provides detailed protocols for the trifluoroacetylation and silylation of this compound, along with a comparison of their analytical performance.

Principle of Derivatization for GC-MS Analysis

The primary goal of derivatizing this compound is to replace the active hydrogen atom on the amine group with a less polar functional group. This transformation reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and minimizing its interaction with the active sites in the GC system. The result is improved peak symmetry, increased resolution, and often, enhanced sensitivity.[3]

  • Trifluoroacetylation: This acylation method involves the reaction of this compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), to form the corresponding N-(4-nonylphenyl)-2,2,2-trifluoroacetamide. The resulting derivative is highly volatile and exhibits excellent chromatographic properties.[4]

  • Silylation: In this method, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group.[1][5] Silylated derivatives are generally more volatile and thermally stable than their parent compounds.[6]

Experimental Protocols

Protocol 1: Trifluoroacetylation of this compound

This protocol is adapted from methodologies for the derivatization of long-chain primary alkyl amines.[4]

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Pyridine (optional, as a catalyst)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a clean, dry vial.

    • Add 100 µL of ethyl acetate.

    • Add 50 µL of TFAA.

    • (Optional) Add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Sample Work-up:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.

Protocol 2: Silylation of this compound

This protocol is a general procedure for the silylation of amines using BSTFA.[1][2]

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Acetonitrile (GC grade)

  • Vials with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Ensure the solvent is anhydrous.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a clean, dry vial.

    • Add 100 µL of BSTFA. For compounds that are difficult to silylate, a mixture of BSTFA + 1% TMCS can be used to increase the reactivity of the reagent.[5]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70°C for 60 minutes in a heating block or water bath.

  • Sample Work-up:

    • Allow the vial to cool to room temperature. The sample is now ready for injection. No further work-up is typically required as the by-products of BSTFA are volatile and usually elute with the solvent front.[2]

  • GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.

Quantitative Data Summary

The following table summarizes the expected analytical performance for the GC-MS analysis of derivatized anilines. The data for trifluoroacetylation is based on a study of long-chain alkyl amines, while the silylation data is generalized from typical performance for derivatized amines. Specific values for this compound may vary and should be determined experimentally.

ParameterTrifluoroacetylation (with TFAA)Silylation (with BSTFA)Reference Compound(s) for Data
Linearity (R²) > 0.99> 0.99Aromatic Amines[7]
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mLAromatic Amines[7]
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL3 - 30 ng/mLAromatic Amines[7]
Recovery (%) 85 - 110%80 - 115%Aromatic Amines[7]
Key Mass Fragments (m/z) M+, [M-CF3]+, [M-C9H19]+M+, [M-15]+, [M-Si(CH3)3]+General Fragmentation Patterns[8]

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial 100°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 amu

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_output Output Sample This compound Sample Standard Prepare Standard Solution Sample->Standard Deriv_Reagent Add Derivatization Reagent (TFAA or BSTFA) Standard->Deriv_Reagent Incubate Incubate at Elevated Temperature Deriv_Reagent->Incubate GC_MS Inject into GC-MS Incubate->GC_MS Data_Analysis Data Acquisition and Analysis GC_MS->Data_Analysis Results Quantitative Results (Concentration, etc.) Data_Analysis->Results

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Reactions cluster_trifluoroacetylation Trifluoroacetylation cluster_silylation Silylation aniline This compound product_tfa N-(4-nonylphenyl)-2,2,2-trifluoroacetamide aniline->product_tfa + TFAA tfaa Trifluoroacetic Anhydride (TFAA) aniline2 This compound product_silyl N-(trimethylsilyl)-4-nonylaniline aniline2->product_silyl + BSTFA bstfa BSTFA

Caption: Chemical reactions for the trifluoroacetylation and silylation of this compound.

Conclusion

Derivatization of this compound prior to GC-MS analysis is a highly effective strategy to improve chromatographic performance and achieve reliable quantification. Both trifluoroacetylation and silylation are viable methods, with the choice of reagent depending on the specific analytical requirements, such as desired volatility and stability of the derivative. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists working with this compound and similar aromatic amines. It is recommended to perform method validation to determine the specific performance characteristics for this compound in the matrix of interest.

References

The Potential Role of 4-Nonylaniline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The versatility of the aniline structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. While the aniline motif is prevalent in many established drugs, its inclusion can also present challenges related to metabolic instability and potential toxicity.[1] This has led to ongoing research into novel aniline derivatives and bioisosteric replacements to optimize drug safety and efficacy.[2]

This document explores the potential role of 4-Nonylaniline, a long-chain alkyl-substituted aniline, in pharmaceutical synthesis. Due to a lack of specific examples of its use in commercially available drugs in the public domain, this note will focus on its potential applications based on the known reactivity of anilines and the pharmacological importance of related structures. We will provide illustrative synthetic protocols and data from analogous aniline derivatives to highlight its potential utility in the synthesis of bioactive scaffolds such as quinazolines and quinolones.

Application Notes: this compound in Drug Discovery

The introduction of a long alkyl chain, such as the nonyl group in this compound, can significantly influence the physicochemical properties of a molecule. This modification can be strategically employed in drug design to:

  • Enhance Lipophilicity: The nonyl group will increase the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.

  • Modulate Pharmacokinetics: Increased lipophilicity can affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, potentially leading to a longer half-life and altered distribution in the body.

  • Improve Binding to Hydrophobic Pockets: For certain biological targets, a long alkyl chain can form favorable hydrophobic interactions within the binding pocket, leading to increased potency and selectivity.

  • Serve as a Handle for Further Functionalization: The nonyl chain can be a site for further chemical modification to attach other functional groups, linkers, or targeting moieties.

However, the use of anilines, including this compound, requires careful consideration of their potential metabolic liabilities. The aniline group can undergo oxidation by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity.[1] Therefore, a thorough evaluation of the metabolic stability of any drug candidate containing the this compound moiety is crucial during preclinical development.

Potential Synthetic Applications and Protocols

Based on the known chemistry of anilines, this compound can serve as a key precursor for the synthesis of various heterocyclic scaffolds with established pharmacological activity. Below are examples of such applications with detailed, illustrative protocols using analogous anilines.

Synthesis of 4-Anilinoquinazoline Derivatives as Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors for cancer therapy.[3] this compound could be used to synthesize novel derivatives with modified properties.

Illustrative Experimental Protocol: Synthesis of a 4-(Substituted-anilino)quinazoline

This protocol is adapted from the synthesis of 4-anilinoquinazoline derivatives.

  • Step 1: Synthesis of 4-Chloroquinazoline. A mixture of 2-aminobenzonitrile (1 eq.) and N,N-dimethylformamide dimethyl acetal (1.5 eq.) is heated at 100°C for 2 hours. The reaction mixture is cooled, and the intermediate is filtered and washed with hexane. The intermediate is then suspended in acetic acid and hydrogen chloride gas is bubbled through the solution for 30 minutes. The resulting solid, 4-chloroquinazoline, is filtered, washed with ether, and dried.

  • Step 2: Coupling of 4-Chloroquinazoline with a Substituted Aniline. To a solution of 4-chloroquinazoline (1 eq.) in isopropanol is added the desired substituted aniline (e.g., this compound) (1.2 eq.). The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with isopropanol and ether, and then dried under vacuum to yield the final 4-(substituted-anilino)quinazoline product.

Illustrative Quantitative Data for Analogous Syntheses

Starting AnilineProductYield (%)Reference
3-EthynylanilineN-(3-ethynylphenyl)quinazolin-4-amine85%Generic representation
3-Chloro-4-fluoroanilineN-(3-chloro-4-fluorophenyl)quinazolin-4-amine92%Generic representation

Logical Workflow for the Synthesis of 4-Anilinoquinazolines

A 2-Aminobenzonitrile C Intermediate A->C Heat B N,N-Dimethylformamide dimethyl acetal B->C D 4-Chloroquinazoline C->D HCl, Acetic Acid F 4-(4-Nonylanilino)quinazoline D->F Reflux, Isopropanol E This compound E->F

Caption: Synthesis of a 4-anilinoquinazoline derivative.

Synthesis of Quinolone Antibacterials

Quinolones and fluoroquinolones are a major class of synthetic antibacterial agents.[4] The synthesis of some quinolones involves the cyclization of an enaminone derived from an aniline.

Illustrative Experimental Protocol: Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a classic method for synthesizing quinolones.

  • Step 1: Condensation. A substituted aniline (e.g., this compound) (1 eq.) is reacted with diethyl (ethoxymethylene)malonate (1.1 eq.) and heated at 100-120°C for 2 hours. Ethanol is removed by distillation.

  • Step 2: Cyclization. The resulting intermediate is added to a preheated high-boiling point solvent such as diphenyl ether at 240-260°C. The mixture is heated for 30-60 minutes to effect cyclization.

  • Step 3: Saponification. The reaction mixture is cooled, and the cyclized product is treated with aqueous sodium hydroxide to saponify the ester.

  • Step 4: Acidification. The aqueous solution is separated and acidified with a mineral acid (e.g., HCl) to precipitate the quinolone-3-carboxylic acid. The product is then filtered, washed with water, and dried.

Illustrative Quantitative Data for Analogous Gould-Jacobs Reactions

Starting AnilineProductYield (%)Reference
3-Chloroaniline7-Chloro-4-hydroxyquinoline-3-carboxylic acid75%Generic representation
m-Anisidine7-Methoxy-4-hydroxyquinoline-3-carboxylic acid80%Generic representation

Experimental Workflow for Quinolone Synthesis via Gould-Jacobs Reaction

A This compound C Enaminone Intermediate A->C Heat B Diethyl (ethoxymethylene)malonate B->C D Cyclized Ester C->D High Temperature (e.g., Diphenyl ether) E Quinolone-3-carboxylic acid D->E 1. NaOH (Saponification) 2. HCl (Acidification)

Caption: Gould-Jacobs reaction for quinolone synthesis.

Potential Signaling Pathway Interaction

While this compound itself is not associated with a specific signaling pathway, the pharmaceutical scaffolds that can be synthesized from it are. For instance, 4-anilinoquinazoline derivatives are often designed to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).

Simplified EGFR Signaling Pathway and Inhibition

cluster_cell Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) P_EGFR->Downstream Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of EGFR signaling by a 4-anilinoquinazoline derivative.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in pharmaceutical synthesis. Its long alkyl chain offers a tool for modulating the lipophilicity and pharmacokinetic properties of drug candidates. While direct applications in approved drugs are not readily found, its potential for incorporation into well-established pharmacologically active scaffolds, such as quinazolines and quinolones, is significant. The provided illustrative protocols and workflows, based on analogous aniline derivatives, serve as a guide for researchers interested in exploring the utility of this compound and other long-chain anilines in drug discovery. As with all aniline-containing compounds, careful evaluation of metabolic stability will be paramount in the development of safe and effective new medicines.

References

Application Notes and Protocols: 4-Nonylaniline in Polymer Systems

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document addresses the inquiry into the role of 4-nonylaniline as a crosslinking agent in polymer systems. A thorough review of available scientific literature indicates a lack of direct evidence for the use of this compound as a conventional crosslinking agent . Crosslinking agents typically possess multiple reactive functional groups that can form covalent bonds between polymer chains. While aniline derivatives can be polymerized, this compound, with its single amino group, is not structurally suited to act as a crosslinker on its own.

However, the incorporation of a long alkyl chain, such as the nonyl group in this compound, can significantly modify the properties of polymers, particularly polyaniline. Therefore, this document will focus on the potential role of this compound as a polymer modifier or co-monomer and provide protocols for the synthesis of aniline-based polymers, which could be hypothetically adapted for this compound.

Potential Applications of this compound in Polymers

While not a crosslinking agent, this compound could serve as a valuable monomer or co-monomer in the synthesis of modified polyanilines. The introduction of the long, hydrophobic nonyl group onto the aniline monomer unit is anticipated to impart specific properties to the resulting polymer.

Key Hypothesized Effects of the Nonyl Group:

  • Increased Solubility: The incorporation of alkyl substituents on the polyaniline backbone is known to enhance solubility in common organic solvents.[1] This is a significant advantage, as pristine polyaniline is notoriously difficult to process due to its poor solubility.[2]

  • Improved Processability: Enhanced solubility would facilitate the casting of films and the formation of blends with other polymers, thereby improving the overall processability of the material.[3]

  • Modified Morphology: The presence of the bulky nonyl group could influence the packing of polymer chains, leading to changes in the supramolecular structure and morphology of the polymer.[4][5]

  • Enhanced Hydrophobicity: The long alkyl chain would increase the hydrophobicity of the polymer, which could be advantageous in applications requiring resistance to moisture.

  • Plasticizing Effect: The flexible nonyl chains might act as an internal plasticizer, potentially increasing the flexibility and lowering the glass transition temperature of the polymer.

Hypothetical Polymer Properties

The following table summarizes the projected properties of a hypothetical poly(this compound) compared to unsubstituted polyaniline, based on the expected effects of the nonyl substituent.

PropertyUnsubstituted PolyanilineHypothetical Poly(this compound)Rationale
Solubility Poorly soluble in most common solventsSoluble in organic solvents (e.g., NMP, DMF, Chloroform)The nonyl group disrupts interchain interactions and increases entropy of mixing.[1]
Processability Difficult to processGood film-forming and blending capabilitiesEnhanced solubility allows for solution-based processing techniques.
Conductivity High (doped state)Potentially lowerThe bulky nonyl group may increase the distance between polymer chains, hindering charge hopping.
Flexibility BrittleIncreased flexibilityThe long alkyl chains can act as internal plasticizers.
Hydrophobicity Moderately hydrophilicHighly hydrophobicThe nonyl group is a long, nonpolar alkyl chain.

Experimental Protocols

Although no specific protocols for the use of this compound exist, the following is a generalized experimental protocol for the chemical oxidative polymerization of an aniline derivative. This protocol can be adapted for the synthesis of poly(this compound).

Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol is based on established methods for the synthesis of polyaniline and its derivatives.[2]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant)

  • Methanol (for washing)

  • Deionized water

  • N-Methyl-2-pyrrolidone (NMP) or other suitable organic solvent (for dissolution)

Equipment:

  • Beaker or reaction flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation:

    • Dissolve a specific molar amount of this compound in a 1 M HCl solution in a beaker.

    • Cool the solution to 0-5 °C using an ice bath and stir continuously for 30 minutes.

  • Oxidant Solution Preparation:

    • In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (APS) in a 1 M HCl solution. The molar ratio of APS to the aniline monomer is typically around 1:1.

    • Cool this solution to 0-5 °C.

  • Polymerization:

    • Slowly add the chilled APS solution dropwise to the stirred this compound solution.

    • The reaction mixture is expected to change color, indicating the onset of polymerization.

    • Continue stirring the reaction mixture in the ice bath for 4-6 hours to ensure complete polymerization.

  • Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate repeatedly with 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.

    • Finally, wash with deionized water to remove any remaining acid.

  • Drying:

    • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

  • Characterization:

    • The synthesized polymer can be characterized using various techniques:

      • FTIR Spectroscopy: To confirm the chemical structure and the presence of characteristic polyaniline bonds.

      • UV-Vis Spectroscopy: To study the electronic transitions and determine the oxidation state.

      • NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.[4]

      • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (requires a soluble polymer).

      • Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.[4][5]

Visualizations

Workflow for Chemical Oxidative Polymerization

The following diagram illustrates the general workflow for the synthesis of a substituted polyaniline, such as the hypothetical poly(this compound).

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_final Final Product monomer_sol 1. Prepare Monomer Solution (this compound in 1M HCl) oxidant_sol 2. Prepare Oxidant Solution (APS in 1M HCl) cool 3. Cool both solutions to 0-5°C mix 4. Add oxidant to monomer solution dropwise cool->mix react 5. Stir for 4-6 hours at 0-5°C mix->react filter 6. Filter the precipitate wash_hcl 7. Wash with 1M HCl filter->wash_hcl wash_meoh 8. Wash with Methanol wash_hcl->wash_meoh wash_water 9. Wash with Deionized Water wash_meoh->wash_water dry 10. Dry under vacuum at 60°C characterize 11. Characterize the Polymer dry->characterize

Caption: Workflow for the synthesis of poly(this compound).

Conceptual Polymerization of this compound

This diagram illustrates the conceptual chemical polymerization of this compound to form a linear poly(this compound) chain.

G monomer This compound Monomers polymer ... Polymer Backbone with Nonyl Side Chains ... monomer->polymer Chemical Oxidative Polymerization oxidant Oxidant (e.g., APS) Dopant (e.g., HCl) oxidant->polymer

Caption: Conceptual polymerization of this compound.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-nonylaniline.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is dark brown/red. What causes this discoloration and can it be removed?

A1: The discoloration of anilines, including this compound, is typically caused by air oxidation, which forms highly colored polymeric impurities. This is a common issue with aniline derivatives. These impurities can usually be removed by vacuum distillation or column chromatography, which will yield a colorless or pale yellow product. Proper storage under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can prevent or slow re-oxidation.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurities largely depend on the synthetic route. Common synthesis methods include the reduction of 4-nonylnitrobenzene or the alkylation of a protected aniline. Potential impurities include:

  • Isomers: Ortho- (2-) and meta- (3-) nonylaniline.

  • Starting Materials: Unreacted nonylbenzene or 4-nonylnitrobenzene.

  • Reaction Byproducts: Di-nonylanilines or byproducts from the reducing agent used. Incomplete reduction of the nitro group can also lead to intermediates like azo or azoxy compounds.

  • Oxidation Products: As mentioned, various colored polymeric species can form upon exposure to air.

Q3: Which purification method is best for this compound: distillation, column chromatography, or recrystallization?

A3: The choice depends on the physical state of your compound, the nature of the impurities, and the required purity level.

  • Vacuum Distillation: this compound is a high-boiling liquid. Vacuum distillation is highly effective for separating it from non-volatile (polymeric) or much lower-boiling impurities. It is often the preferred method for large-scale purification.

  • Column Chromatography: This method is excellent for separating isomers (e.g., 2-nonylaniline from this compound) and other impurities with similar boiling points to your product.

  • Recrystallization: This is only applicable if your this compound is a solid at room temperature or if you form a solid derivative (like a hydrochloride salt) for purification. Given the long alkyl chain, it is likely a liquid or a very low-melting solid.

Q4: My this compound streaks badly on my silica TLC plate. How can I get a clean separation?

A4: Amines are basic and tend to interact strongly with the slightly acidic silica gel, causing streaking. To prevent this, you can add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia solution to the mobile phase will neutralize the acidic sites on the silica and result in well-defined spots.[1] Alternatively, using a different stationary phase like neutral alumina can also prevent streaking.

Troubleshooting Guides

Vacuum Distillation
ProblemPotential Cause(s)Suggested Solution(s)
Bumping / Uncontrolled Boiling - Uneven heating.- Insufficient nucleation sites.- Vacuum pulled too quickly on a hot liquid.- Use a magnetic stirrer for smooth boiling.[2]- Use fresh boiling chips (note: they are less effective under vacuum).[2]- Ensure the distillation flask is heated evenly using a heating mantle.- Introduce a slow, steady stream of nitrogen or air through a fine capillary (a "bleeder tube") to provide nucleation points.[2]
Product Does Not Distill - Vacuum is not low enough.- Temperature is too low.- Thermometer placed incorrectly.- Check all joints and hoses for leaks to ensure a good vacuum seal. Use grease on ground glass joints.[3]- Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
Distillate is Discolored - Distillation temperature is too high, causing decomposition.- Some colored impurities are co-distilling.- Improve the vacuum to lower the boiling point.[3][4][5]- Consider a pre-treatment of the crude material by washing with a dilute acid/base solution to remove basic/acidic impurities.- A second distillation (fractional) may be necessary.
Foaming - Presence of volatile impurities or residual solvents.- Hold the temperature just below the boiling point of the main fraction until the foaming subsides.- Use an anti-foaming agent if compatible with your product.
Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Compound Streaks on the Column - Silica gel is too acidic for the basic aniline.[1]- Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent.[1]- Use a neutral stationary phase like alumina.[6]- Deactivate the silica gel by pre-flushing the column with your eluent system containing the basic additive.
Poor Separation of Product and Impurity - Eluent is too polar.- Eluent is not polar enough.- Column was packed improperly.- Run the column with a less polar solvent system (gradient elution can be effective, starting with a non-polar solvent and gradually increasing polarity).- Increase the polarity of the eluent.- Ensure the column is packed uniformly without air bubbles or cracks.
Product Elutes Too Quickly (Low Rf) - The solvent system is too polar.- Decrease the polarity of the mobile phase. For this compound, start with a high hexane or petroleum ether content in your eluent (e.g., 98:2 Hexane:Ethyl Acetate).
Product Does Not Elute from the Column - The solvent system is not polar enough.- Compound may be decomposing on the silica.- Gradually increase the polarity of the mobile phase.- If decomposition is suspected (e.g., new colored bands appear), use a less acidic stationary phase like neutral alumina or deactivated silica.

Quantitative Data & Method Comparison

As specific purification data for this compound is not widely published, this table provides a comparative summary of the primary purification techniques.

ParameterVacuum DistillationFlash Column ChromatographyRecrystallization (of a solid derivative)
Best For Removing non-volatile or low-boiling impurities; large scale (>5 g).Separating isomers and impurities with similar boiling points; small to medium scale (mg to ~10 g).High final purity of solid compounds; removing soluble impurities.
Typical Yield >90% (if boiling point difference is large)70-95% (dependent on separation difficulty)50-90% (some loss in mother liquor is inevitable)
Purity Achieved Good to Excellent (>98%)Good to Excellent (>99% possible)Excellent (>99.5% possible)
Primary Limitation Cannot separate compounds with close boiling points.Can be time-consuming and uses large volumes of solvent.Only applicable to solids; significant material loss can occur.
Key Variable(s) Vacuum pressure, temperature.Stationary phase, mobile phase polarity.Solvent choice, cooling rate.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Place the crude this compound (e.g., 10 g) into a round-bottom flask no more than two-thirds full. Add a magnetic stir bar.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased to ensure a good seal. Place the thermometer correctly, with the bulb just below the side arm to the condenser.

  • Drying (Optional): If water is a suspected impurity, consider adding a drying agent like KOH pellets to the crude material and stirring for an hour before distillation. The KOH will also help neutralize any acidic impurities.

  • Distillation:

    • Begin stirring and turn on the vacuum pump to slowly evacuate the system. A typical pressure for a high-boiling liquid like this compound would be in the range of 1-10 mmHg.

    • Once the vacuum is stable, begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Stop the distillation when the temperature starts to drop or when only a small, dark, tarry residue remains.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly re-introducing air into the system. Store the purified, colorless product under a nitrogen atmosphere.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. For this compound, start with mixtures of hexane and ethyl acetate. Add 1% triethylamine (Et₃N) to the solvent mixture to prevent streaking. The ideal Rf for the product should be between 0.25 and 0.4.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of the crude sample).

    • Pack the column with silica gel using the selected eluent (e.g., 98:2 Hexane:EtOAc + 1% Et₃N) as a slurry. Ensure there are no air bubbles or cracks. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

PurificationWorkflow crude Crude this compound (Dark Liquid) assess Assess Impurities & Scale crude->assess distill Vacuum Distillation assess->distill Non-volatile impurities Large scale (>5g) chrom Column Chromatography assess->chrom Isomers or impurities with similar B.P. Small-medium scale pure_liquid Pure this compound distill->pure_liquid chrom->pure_liquid analysis Purity Analysis (GC, NMR, etc.) pure_liquid->analysis

Caption: General workflow for the purification of crude this compound.

ChromatographyTroubleshooting start TLC Plate Shows Streaking cause Cause: Basic amine interacting with acidic silica gel start->cause solution1 Solution 1: Add Basic Modifier to Eluent cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 details1 e.g., 1% Triethylamine (Et3N) or Aqueous Ammonia solution1->details1 details2 e.g., Use Neutral Alumina instead of Silica Gel solution2->details2 result Result: Well-defined spots and improved separation details1->result details2->result

Caption: Troubleshooting streaking in chromatography of this compound.

References

Technical Support Center: Optimizing 4-Nonylaniline Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nonylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method for synthesizing this compound involves a three-step process:

  • Protection of the Amine Group: Aniline's amino group is highly reactive and can interfere with the subsequent Friedel-Crafts acylation. Therefore, it is first protected, typically by converting it to acetanilide.

  • Friedel-Crafts Acylation: The protected aniline (acetanilide) then undergoes a Friedel-Crafts acylation reaction with nonanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the nine-carbon acyl chain at the para position.

  • Reduction and Deprotection: The resulting ketone (N-(4-nonanoylphenyl)acetamide) is then reduced to a methylene group, and the protecting acetyl group is removed. This can often be achieved in a single step using the Clemmensen reduction or may require a two-step process involving a Wolff-Kishner reduction followed by hydrolysis.

Q2: Why can't I perform a direct Friedel-Crafts alkylation of aniline with a nonyl halide?

A2: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful for two primary reasons. Firstly, the lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that hinders the electrophilic aromatic substitution. Secondly, Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation, which would lead to a mixture of products and a low yield of the desired this compound.

Q3: Which reduction method is better for converting the ketone to the alkyl chain: Clemmensen or Wolff-Kishner?

A3: The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's stability to acidic or basic conditions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[1] It is performed under strongly acidic conditions, which can simultaneously hydrolyze the acetamide protecting group, making it a more direct route to the final product. However, this method is unsuitable for substrates with acid-sensitive functional groups.[1]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[2] It is ideal for substrates that are sensitive to acid.[2] Following the reduction, a separate acid hydrolysis step is required to remove the acetyl protecting group.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation of Acetanilide
Potential Cause Troubleshooting Step
Moisture in the reaction: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be quenched. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the carbonyl group of the product. Ensure the correct molar ratio of catalyst to substrate is used.
Poor quality of reagents: Use freshly opened or purified reagents. Nonanoyl chloride can hydrolyze over time.
Sub-optimal reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Monitor the reaction by TLC to determine the optimal temperature.
Formation of side products: Ortho-acylation can occur, though para-substitution is generally favored due to steric hindrance. Purification by column chromatography may be necessary to isolate the desired para-isomer.
Problem 2: Incomplete Reduction of the Ketone
Potential Cause Troubleshooting Step
(Clemmensen) Inactive zinc amalgam: The surface of the zinc can become oxidized. Prepare fresh zinc amalgam before use.
(Clemmensen) Insufficient acid concentration: The reaction requires a high concentration of HCl to proceed effectively. Ensure the use of concentrated hydrochloric acid.
(Wolff-Kishner) Insufficiently high temperature: The Wolff-Kishner reduction typically requires high temperatures (often in a high-boiling solvent like diethylene glycol) to drive the reaction to completion.[2]
(Wolff-Kishner) Water in the reaction mixture: The presence of water can hinder the reaction. The Huang-Minlon modification, which involves distilling off water before heating to a high temperature, can improve yields.[2]
(Wolff-Kishner) Formation of azines: A common side reaction is the formation of azines.[2] This can sometimes be minimized by the slow addition of the hydrazone to the base.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Presence of starting materials: Monitor the reaction by TLC to ensure it has gone to completion before workup.
Formation of isomeric byproducts: In the Friedel-Crafts acylation, some ortho-isomer may be formed. Careful column chromatography is usually effective for separation.
Oily product that is difficult to crystallize: The long nonyl chain can make the final product an oil or a low-melting solid. Purification by column chromatography followed by removal of the solvent under high vacuum is recommended.
Product is a salt: After the Clemmensen reduction or the final deprotection step, the product will be in its protonated (ammonium salt) form. Neutralize with a base (e.g., NaOH or NaHCO₃) and extract with an organic solvent to obtain the free amine.

Data Presentation

Table 1: Comparison of Reduction Methods for Aryl Ketones

Reduction Method Reagents Conditions Advantages Disadvantages Typical Yield Range
Clemmensen Reduction Zn(Hg), conc. HClStrongly acidicCan deprotect acetanilide in the same stepNot suitable for acid-sensitive substrates60-80%
Wolff-Kishner Reduction N₂H₄, KOH, high-boiling solvent (e.g., diethylene glycol)Strongly basic, high temperatureSuitable for acid-sensitive substratesRequires a separate deprotection step; harsh conditions70-95%

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Acetanilide with Nonanoyl Chloride
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add acetanilide (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add nonanoyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-nonanoylphenyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Clemmensen Reduction of N-(4-nonanoylphenyl)acetamide
  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • To a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add N-(4-nonanoylphenyl)acetamide (1.0 eq) to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Add additional portions of concentrated hydrochloric acid at regular intervals during the reflux period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and decant the liquid from the remaining zinc amalgam.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and carefully neutralize by washing with a saturated solution of sodium bicarbonate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purify by vacuum distillation or column chromatography.

Protocol 3: Wolff-Kishner Reduction and Deprotection

Step A: Wolff-Kishner Reduction

  • To a round-bottom flask fitted with a reflux condenser, add N-(4-nonanoylphenyl)acetamide (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide pellets (4-5 eq).

  • Heat the mixture to a temperature that allows for the distillation of water (around 120-140 °C).

  • After the water has been removed, increase the temperature to around 190-200 °C and reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, add water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-nonylphenyl)acetamide.

Step B: Acidic Hydrolysis (Deprotection)

  • Reflux the N-(4-nonylphenyl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • Purify by vacuum distillation or column chromatography.

Mandatory Visualization

Synthesis_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection (Acetic Anhydride) AcylAnilide N-(4-nonanoylphenyl)acetamide Acetanilide->AcylAnilide Friedel-Crafts Acylation (Nonanoyl Chloride, AlCl₃) Nonylaniline This compound AcylAnilide->Nonylaniline Reduction & Deprotection (e.g., Clemmensen or Wolff-Kishner + Hydrolysis)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_FC Check Friedel-Crafts Step Start->Check_FC Check_Reduction Check Reduction Step Start->Check_Reduction Moisture Moisture Present? Check_FC->Moisture Reduction_Method Correct Reduction Method? Check_Reduction->Reduction_Method Catalyst Sufficient Catalyst? Moisture->Catalyst No Dry Dry Glassware & Use Anhydrous Reagents Moisture->Dry Yes Catalyst->Check_Reduction Yes Add_Catalyst Use Stoichiometric Amount of Catalyst Catalyst->Add_Catalyst No Conditions Optimal Conditions? Reduction_Method->Conditions Clemmensen Clemmensen: Fresh Amalgam, Sufficient Acid Conditions->Clemmensen Clemmensen Wolff_Kishner Wolff-Kishner: High Temp, Remove Water Conditions->Wolff_Kishner Wolff-Kishner

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nonylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route for this compound involves a two-step process:

  • Nitration of n-nonylbenzene: This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the para position.

  • Reduction of 4-n-nonylnitrobenzene: The nitro group of the intermediate is then reduced to an amino group to yield the final this compound product. Catalytic hydrogenation is a common method for this step.[1][2][3][4]

Q2: What are the primary impurities I should expect in my this compound product?

A2: Impurities can arise from both the nitration and reduction steps.

  • From Nitration:

    • Isomeric Impurities: 2-Nonylnitrobenzene and 3-Nonylnitrobenzene are common regioisomers.[5]

    • Unreacted Starting Material: Residual n-nonylbenzene.

    • Polysubstitution Products: Dinitro-n-nonylbenzene isomers.

  • From Reduction:

    • Incomplete Reduction Intermediates: These include 4-nonylnitrosobenzene, bis(4-nonylphenyl)diazene oxide (azoxy), and bis(4-nonylphenyl)diazene (azo) compounds.[6]

    • Isomeric Amines: Reduction of the isomeric nitro compounds will lead to 2-Nonylaniline and 3-Nonylaniline.

Q3: How can I analyze the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying this compound and its potential impurities. This technique allows for the separation of different components in the reaction mixture and provides their mass spectra for definitive identification.

Troubleshooting Guides

Nitration of n-Nonylbenzene

Problem 1: Low yield of the desired 4-n-nonylnitrobenzene isomer.

Potential Cause Suggested Solution
Incorrect Reaction Temperature Maintain a reaction temperature below 50°C to favor para-substitution and minimize the formation of ortho and meta isomers. Higher temperatures can lead to decreased selectivity.[5]
Inappropriate Nitrating Agent Concentration Use a well-defined mixture of concentrated nitric acid and sulfuric acid. Variations in concentration can affect the generation of the nitronium ion (NO₂⁺) and impact reaction efficiency and selectivity.[7]
Poor Mixing Ensure vigorous and efficient stirring of the biphasic reaction mixture to maximize the interfacial area between the organic and acidic layers, promoting a consistent reaction rate.

Problem 2: High levels of dinitro-n-nonylbenzene impurities.

Potential Cause Suggested Solution
Excessive Reaction Time or Temperature Reduce the reaction time and/or lower the reaction temperature. The presence of the first nitro group deactivates the ring, but forcing conditions can lead to a second nitration.[5]
Incorrect Stoichiometry Use a controlled molar ratio of the nitrating agent to n-nonylbenzene. An excess of the nitrating agent will increase the likelihood of polysubstitution.
Reduction of 4-n-Nonylnitrobenzene

Problem 1: Incomplete reduction, with the presence of nitroso, azoxy, or azo intermediates.

Potential Cause Suggested Solution
Catalyst Deactivation Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent.[1] Consider increasing the catalyst loading if deactivation is suspected.
Insufficient Hydrogen Pressure (for catalytic hydrogenation) Maintain a constant and adequate hydrogen pressure throughout the reaction. A drop in pressure can halt the reduction at intermediate stages.
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure the reaction goes to completion.
Incorrect pH (for metal/acid reductions) When using reducing metals like iron, tin, or zinc, ensure a sufficiently acidic environment (e.g., with HCl) to facilitate the reduction.[2]

Problem 2: Low overall yield of this compound.

Potential Cause Suggested Solution
Loss of Product during Workup Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workups to keep the aniline in the desired phase (basic for the free amine in the organic phase, acidic for the ammonium salt in the aqueous phase).
Side Reactions The choice of reducing agent can influence side reactions. For example, some reducing agents may not be compatible with other functional groups if present. Select a reducing agent appropriate for the substrate.[2][4]

Experimental Protocols

Nitration of n-Nonylbenzene

Objective: To synthesize 4-n-nonylnitrobenzene.

Materials:

  • n-Nonylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add n-nonylbenzene to the sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the n-nonylbenzene/sulfuric acid mixture over a period of 1-2 hours, ensuring the reaction temperature does not exceed 50°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-n-nonylnitrobenzene.

Reduction of 4-n-Nonylnitrobenzene (Catalytic Hydrogenation)

Objective: To synthesize this compound.

Materials:

  • 4-n-Nonylnitrobenzene

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen Gas

  • Celite

Procedure:

  • Dissolve the crude 4-n-nonylnitrobenzene in ethanol or methanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. Monitor the hydrogen uptake to gauge the reaction progress.

  • Once the hydrogen uptake ceases, continue stirring for an additional 1-2 hours to ensure complete reduction.

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Data Presentation

Table 1: Typical Isomer Distribution in the Nitration of n-Nonylbenzene

IsomerTypical Percentage (%)
4-n-Nonylnitrobenzene (para)75 - 85
2-n-Nonylnitrobenzene (ortho)10 - 20
3-n-Nonylnitrobenzene (meta)< 5

Note: The exact distribution can vary based on reaction conditions.

Table 2: Common Impurities in the Catalytic Reduction of 4-n-Nonylnitrobenzene and their GC-MS Characteristics

ImpurityMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound (Product)219.37219, 106, 93
4-n-Nonylnitrobenzene249.37249, 132, 91
4-Nonylnitrosobenzene233.37233, 116, 91
Bis(4-nonylphenyl)diazene oxide452.72452, 218, 105
Bis(4-nonylphenyl)diazene436.72436, 218, 105

Visualizations

Synthesis_Workflow Start n-Nonylbenzene Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-n-Nonylnitrobenzene (Crude Product) Nitration->Intermediate Reduction Reduction (e.g., H2, Pd/C) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Workflow for the synthesis of this compound.

Impurity_Formation cluster_nitration Nitration Step cluster_reduction Reduction Step n-Nonylbenzene n-Nonylbenzene 4-n-Nonylnitrobenzene 4-n-Nonylnitrobenzene n-Nonylbenzene->4-n-Nonylnitrobenzene Ortho/Meta Isomers Ortho/Meta Isomers n-Nonylbenzene->Ortho/Meta Isomers Dinitro compounds Dinitro compounds 4-n-Nonylnitrobenzene->Dinitro compounds 4-n-Nonylnitrobenzene_start 4-n-Nonylnitrobenzene Nitroso Nitroso 4-n-Nonylnitrobenzene_start->Nitroso Incomplete Azoxy Azoxy Nitroso->Azoxy Incomplete Azo Azo Azoxy->Azo Incomplete 4-Nonylaniline_final This compound Azo->4-Nonylaniline_final Complete

References

Technical Support Center: 4-Nonylaniline Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Nonylaniline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation and storage.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A1: The yellow or brown discoloration of this compound is a common sign of degradation, primarily due to oxidation.[1][2] This process can be accelerated by exposure to air (oxygen) and light. The colored impurities are oxidation products. For applications requiring high purity, it is recommended to use freshly purified or colorless this compound. The suitability of the discolored solution depends on the tolerance of your specific application to these impurities. It is advisable to purify the solution by distillation or chromatography or to use a fresh batch.

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound, like other aromatic amines, is influenced by several factors:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.

  • Light: UV radiation and even ambient light can trigger and accelerate photodegradation.[3]

  • Temperature: Elevated temperatures increase the rate of degradation reactions. For optimal stability, storage at refrigerated temperatures (4°C) is recommended.[2]

  • pH: While a neutral pH of 7 has been found to be optimal for the storage of anilines, acidic conditions can also influence stability, potentially leading to different degradation pathways.[2][4]

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents will lead to rapid degradation and should be avoided.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Light Protection: Use an amber or opaque container to protect the compound from light.

  • Temperature Control: Store in a refrigerator at 4°C.[2]

  • Airtight Seal: Ensure the container is tightly sealed to prevent exposure to air and moisture.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of aniline and other aromatic amines, the primary degradation products are expected to be various oxidation and polymerization products. These can include nitroso, nitro, and phenolic compounds, as well as complex polymeric materials.[5]

Q5: Can I use antioxidants to improve the stability of my this compound formulation?

A5: Yes, antioxidants can be effective in preventing the oxidative degradation of this compound. Common classes of antioxidants used for such purposes include:

  • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).

  • Hindered Amine Light Stabilizers (HALS): These are particularly effective against light-induced degradation. The choice and concentration of the antioxidant should be carefully evaluated for compatibility with your specific application.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C15H25N
Molecular Weight 219.37 g/mol [3]
Appearance Colorless to yellowish or brownish oily liquid[2]
Boiling Point 333.2 ± 11.0 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
LogP 5.65[3]

Table 2: Example Accelerated Stability Study Conditions for Aromatic Amines

ConditionTemperatureRelative HumidityDuration
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months[6]
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Long-term 25°C ± 2°C60% RH ± 5% RH12 months or longer
Refrigerated 5°C ± 3°C-12 months or longer

Note: These are general conditions based on ICH guidelines and may need to be adapted for this compound specifically.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to assess the degradation of this compound under stressed conditions.

1. Materials:

  • This compound (high purity)
  • Class A volumetric flasks and pipettes
  • HPLC grade solvent for dilution (e.g., acetonitrile or methanol)
  • Stability chambers with controlled temperature and humidity
  • Amber glass vials with airtight caps

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.
  • Aliquot the solution into multiple amber glass vials.
  • Place the vials in stability chambers under the desired accelerated conditions (e.g., 40°C/75% RH, 50°C, etc.).[5]
  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each condition.
  • Allow the vial to equilibrate to room temperature.
  • Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 2).
  • Compare the results to the initial time point (t=0) to determine the rate of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Data acquisition and processing software

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 and ramping up to 95:5 acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
  • Injection Volume: 10 µL

3. Method Validation:

  • The HPLC method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to demonstrate that the method can effectively separate the intact this compound from its degradation products.

Mandatory Visualization

cluster_degradation Degradation Pathways of this compound 4_Nonylaniline This compound Oxidation_Products Oxidation Products (e.g., Nitroso, Nitro Compounds) 4_Nonylaniline->Oxidation_Products O2, Light, Heat Polymerization_Products Polymerization Products 4_Nonylaniline->Polymerization_Products Light, Heat

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., Color Change) Check_Storage Review Storage Conditions Start->Check_Storage Check_Exposure Assess Exposure to Air, Light, and Heat Check_Storage->Check_Exposure Implement_Stabilization Implement Stabilization Measures Check_Storage->Implement_Stabilization Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Exposure->Purity_Analysis Purify Purification Required? Purity_Analysis->Purify End_Use Use As Is Purify->End_Use No End_Purify Purify or Discard Purify->End_Purify Yes End_Stabilize Store with Stabilizers Implement_Stabilization->End_Stabilize

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Technical Support Center: 4-Nonylaniline Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of 4-nonylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Why is my this compound showing significant peak tailing on the silica gel column?

Answer:

Peak tailing is a common issue when purifying amines like this compound on standard silica gel.[1][2] The primary cause is the strong interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This leads to multiple retention mechanisms, where the molecule doesn't elute cleanly, causing a skewed or tailing peak.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will compete with the this compound for the acidic sites on the silica, effectively neutralizing them and allowing for a more symmetrical peak shape.[4]

  • Use Deactivated Silica: Employ a deactivated or "end-capped" silica gel.[1] In this type of stationary phase, the residual silanol groups are chemically treated to make them less polar and acidic, reducing the strong interactions with basic compounds.[1][2]

  • Alternative Stationary Phase: Consider using a different stationary phase altogether, such as alumina (basic or neutral grade), which is less acidic than silica gel.[5]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing for all compounds.[1] Try diluting your sample and reinjecting to see if the peak shape improves.[1][6]

Issue 2: What is the best mobile phase (solvent system) for purifying this compound?

Answer:

The ideal mobile phase depends on the polarity of the impurities you are trying to separate from your product. This compound has a polar amine head and a long, nonpolar alkyl tail. A good starting point is a mixture of a nonpolar solvent and a moderately polar solvent.

Recommended Solvent Systems:

  • Hexane/Ethyl Acetate: This is a very common and versatile solvent system. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

  • Hexane/Dichloromethane: This system can also be effective.

  • Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution is recommended.[5] Start with a nonpolar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.[7] This will elute nonpolar impurities first, followed by your this compound, and then more polar impurities.

Pro-Tip: Before running a column, always determine the optimal solvent system by using Thin Layer Chromatography (TLC).[5] The ideal solvent system will give your this compound an Rf value between 0.3 and 0.7 and show good separation from all impurities.[5]

Issue 3: My this compound is not eluting from the column, or the recovery is very low.

Answer:

This issue often points to irreversible adsorption onto the stationary phase or use of a mobile phase that is not polar enough.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: If your compound is not moving, the mobile phase is likely not polar enough to displace it from the silica gel.[7] Gradually increase the percentage of the polar solvent in your mobile phase. If you are already at a high concentration, you may need to switch to a more polar solvent altogether (e.g., from ethyl acetate to methanol, used sparingly).

  • Check for Compound Stability: this compound, like other anilines, can be susceptible to oxidation or degradation on acidic silica gel.[8] This can lead to the compound decomposing on the column, resulting in low or no recovery.[8] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) have appeared.

  • Use a Basic Modifier: As mentioned for peak tailing, the strong acidic interaction can cause the compound to get "stuck." Adding triethylamine to the mobile phase can help release the compound from the stationary phase.

  • Consider Reverse-Phase Chromatography: If your compound is highly polar or unstable on silica, reverse-phase chromatography might be a better option.[5] In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used.[5]

Issue 4: How can I prevent the oxidation or degradation of this compound during chromatography?

Answer:

Anilines can be sensitive to air and light, and the acidic surface of silica gel can catalyze degradation.

Preventative Measures:

  • Work Quickly: Do not let the purified compound sit in solution for extended periods. Evaporate the solvent from the collected fractions as soon as possible.

  • Use an Inert Atmosphere: If the compound is particularly sensitive, you can perform the chromatography under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Deactivated Stationary Phase: Using deactivated silica or alumina can reduce the catalytic effect of the stationary phase on degradation.

  • Solvent Quality: Use high-purity solvents to avoid impurities that could promote degradation.

Data Presentation: Solvent Systems & Properties

Table 1: Common Solvent Systems for Normal Phase Chromatography

Nonpolar SolventPolar SolventPolarity Index (Mixture)Typical Use Case for this compound
HexaneEthyl AcetateIncreases with % EtOAcGood starting point for general purification.
HexaneDichloromethaneIncreases with % DCMAlternative to EtOAc, can offer different selectivity.
DichloromethaneMethanolIncreases with % MeOHFor eluting more polar compounds or flushing the column.
Hexane/EtOAc+ 0.5% TriethylamineModifiedTo prevent peak tailing and improve recovery of the basic aniline.

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound
  • Slurry Preparation: In a beaker, mix silica gel with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry.[9] The amount of silica should be about 20-50 times the weight of your crude sample.[7]

  • Column Packing: Secure the column vertically.[9] Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[9] Pour the silica slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[9] Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of solvent (preferably the mobile phase or a slightly more polar solvent like dichloromethane).[10] Carefully pipette this solution onto the top layer of sand, ensuring not to disturb the silica bed.[10][11]

  • Elution: Open the stopcock and allow the solvent to drain until it is level with the top of the sand. Carefully add your mobile phase. Begin collecting fractions. You can start with a single solvent mixture (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).[5]

  • Fraction Analysis: Monitor the collected fractions using TLC to determine which ones contain your purified this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting start Peak Tailing Observed q1 Is column overloaded? start->q1 a1_yes Dilute sample and reinject q1->a1_yes Yes q2 Using standard silica? q1->q2 No end_good Symmetrical Peak a1_yes->end_good a2_yes Add 0.5% Triethylamine to mobile phase q2->a2_yes Yes q3 Still tailing? q2->q3 No a2_yes->q3 a3_yes Switch to deactivated silica or Alumina q3->a3_yes Yes q3->end_good No a3_yes->end_good end_bad Problem Persists: Consult Specialist a3_yes->end_bad

Caption: A logical workflow for troubleshooting peak tailing issues.

General Column Chromatography Workflow

Column_Workflow prep 1. Prepare Slurry & Pack Column load 2. Load Sample prep->load elute 3. Elute with Mobile Phase load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze analyze->collect Continue elution combine 6. Combine Pure Fractions analyze->combine Fractions are pure evap 7. Evaporate Solvent combine->evap product Purified this compound evap->product

Caption: A step-by-step experimental workflow for column chromatography.

References

Technical Support Center: 4-Nonylaniline Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 4-nonylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Can I directly alkylate aniline with 1-nonene or a nonyl halide using a standard Friedel-Crafts catalyst like AlCl₃?

A1: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The amino group (-NH₂) on the aniline molecule is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the benzene ring towards electrophilic substitution.[1][2][3] Instead of the desired C-alkylation on the ring, N-alkylation or a complex mixture of products may occur, and the reaction often fails to proceed as expected.

Q2: What is the recommended general strategy for synthesizing this compound?

A2: A common and effective strategy involves a three-step process:

  • Protection of the Amino Group: The amino group of aniline is first protected to prevent its interference with the catalyst. A common protecting group is acetyl, forming acetanilide.[1][2]

  • Friedel-Crafts Reaction: The protected aniline (acetanilide) then undergoes a Friedel-Crafts alkylation or acylation. For synthesizing this compound, alkylation with 1-nonene or acylation with nonanoyl chloride is performed. The para-substituted product is typically favored due to steric hindrance from the N-acetyl group.

  • Deprotection: The protecting group is then removed to yield the final product, this compound.[4]

Q3: What are the typical side products I might encounter?

A3: Potential side products can include:

  • Ortho-substituted isomer (2-nonylaniline): While the para product is generally favored, some ortho-alkylation can occur.

  • Dialkylated products: The aniline ring can potentially be alkylated more than once.

  • Products from rearrangement of the nonyl group: If a nonyl halide is used as the alkylating agent, carbocation rearrangement can lead to the formation of isomers with branched nonyl chains attached to the ring.

  • Polymerization of the alkene: Under acidic conditions, the alkene (1-nonene) can polymerize.[5]

  • Incomplete deprotection: If the deprotection step is not driven to completion, residual N-acetyl-4-nonylaniline will be present as an impurity.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[6][7] A solvent system of petroleum ether and ethyl acetate is often effective.[6] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[8] In some cases, vacuum distillation can also be a viable purification method for liquid aniline derivatives.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of N-acetyl-4-nonylaniline 1. Inactive catalyst.1. Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried.
2. Insufficient reaction temperature.2. Gradually increase the reaction temperature and monitor the progress by TLC.
3. Poor quality of reagents.3. Use freshly distilled aniline and high-purity 1-nonene or nonanoyl chloride.
4. Inefficient stirring.4. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Multiple Products (Isomers, Dialkylation) 1. High reaction temperature.1. Perform the reaction at a lower temperature to improve selectivity.
2. Incorrect stoichiometry.2. Use a slight excess of the aniline derivative relative to the alkylating or acylating agent.
3. Choice of catalyst.3. Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) which may offer different selectivity.
Low Yield in Deprotection Step 1. Incomplete hydrolysis.1. Increase the reaction time or the concentration of the acid/base used for hydrolysis. Monitor by TLC until the starting material is fully consumed.[4]
2. Degradation of the product.2. If using harsh conditions, consider milder deprotection methods.[9]
Product is an inseparable mixture 1. Similar polarity of product and byproducts.1. Optimize the column chromatography conditions. Try different solvent systems or use a different stationary phase. Consider derivatization to separate the components.
2. Co-elution of isomers.2. High-performance liquid chromatography (HPLC) may be required for separating closely related isomers.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation of Acetanilide

Step 1: Acetylation of Aniline

  • In a round-bottom flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for the specified time.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Friedel-Crafts Alkylation of Acetanilide

  • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add acetanilide and a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions.

  • Add 1-nonene dropwise from the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature, then heat to reflux for the specified time.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, then with a sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain crude N-acetyl-4-nonylaniline.

Step 3: Hydrolysis of N-acetyl-4-nonylaniline

  • To the crude N-acetyl-4-nonylaniline, add a solution of hydrochloric acid.

  • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the solution and neutralize with a strong base (e.g., sodium hydroxide) to liberate the free amine.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Data Presentation

Table 1: Optimization of Friedel-Crafts Alkylation of Acetanilide with 1-Nonene

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield of N-acetyl-4-nonylaniline (%)
1AlCl₃ (1.2)CS₂0 to RT665
2AlCl₃ (1.2)Nitrobenzene0 to 50475
3FeCl₃ (1.2)CS₂0 to RT855
4AlCl₃ (1.5)Nitrobenzene0 to 50482
5AlCl₃ (1.2)Nitrobenzene0 to 70378 (with increased ortho-isomer)

Note: The data presented in this table is illustrative and based on typical outcomes for Friedel-Crafts reactions. Actual results may vary.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Friedel-Crafts Alkylation cluster_deprotection Step 3: Deprotection aniline Aniline acetylation Acetylation (Acetic Anhydride) aniline->acetylation acetanilide Acetanilide acetylation->acetanilide alkylation Friedel-Crafts Alkylation (AlCl3) acetanilide->alkylation nonene 1-Nonene nonene->alkylation n_acetyl_4_nonylaniline N-acetyl-4-nonylaniline alkylation->n_acetyl_4_nonylaniline hydrolysis Hydrolysis (HCl, heat) n_acetyl_4_nonylaniline->hydrolysis nonylaniline This compound hydrolysis->nonylaniline

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_alkylation_troubleshooting Alkylation Troubleshooting cluster_deprotection_troubleshooting Deprotection Troubleshooting start Low Yield of This compound check_alkylation Check Alkylation Step Yield start->check_alkylation check_deprotection Check Deprotection Step Yield start->check_deprotection catalyst Inactive Catalyst? check_alkylation->catalyst incomplete_hydrolysis Incomplete Hydrolysis? check_deprotection->incomplete_hydrolysis temp_alkylation Suboptimal Temperature? catalyst->temp_alkylation No solution_catalyst Use fresh, anhydrous catalyst. catalyst->solution_catalyst Yes reagents_alkylation Reagent Purity? temp_alkylation->reagents_alkylation No solution_temp_alkylation Optimize temperature. temp_alkylation->solution_temp_alkylation Yes solution_reagents_alkylation Purify/check reagents. reagents_alkylation->solution_reagents_alkylation Yes degradation Product Degradation? incomplete_hydrolysis->degradation No solution_hydrolysis Increase reaction time/reagent conc. incomplete_hydrolysis->solution_hydrolysis Yes solution_degradation Use milder deprotection conditions. degradation->solution_degradation Yes

Caption: Troubleshooting logic for low yield.

References

preventing oxidation of 4-Nonylaniline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Nonylaniline during storage.

Troubleshooting Guides

Discoloration or impurity presence in this compound is a common issue stemming from oxidation. The following table outlines potential problems, their probable causes, and recommended solutions to maintain the integrity of the compound.

Problem Probable Cause Recommended Solution
Yellow to brown discoloration of the liquid Exposure to air (oxygen) and/or light, leading to the formation of colored oxidation products.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container to protect from light. For long-term storage, refrigeration is recommended.
Presence of insoluble particles Advanced oxidation and polymerization of degradation products.Filter the this compound through a syringe filter (e.g., 0.22 µm PTFE) before use. For future prevention, strictly adhere to inert atmosphere and cold storage protocols. Consider adding a suitable antioxidant.
Inconsistent experimental results Use of partially oxidized this compound, which may contain impurities that interfere with reactions.Purify the this compound by distillation or column chromatography before use. Always use freshly opened or properly stored material for sensitive experiments.
Rapid discoloration after opening a new bottle Improper handling and storage after the initial use, allowing atmospheric oxygen and moisture to enter.After first use, immediately flush the headspace of the container with an inert gas before resealing. For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. The ideal storage involves refrigeration (2-8 °C) in a tightly sealed, amber glass bottle with the headspace purged with an inert gas such as nitrogen or argon.

Q2: I've noticed my this compound has turned a light-yellow color. Can I still use it?

A2: A slight yellow discoloration indicates the initial stages of oxidation. For non-critical applications, the material might still be usable. However, for sensitive experiments such as in drug development or catalysis research, it is highly recommended to purify the this compound by vacuum distillation or column chromatography to remove oxidation impurities.

Q3: What type of antioxidants can be used with this compound, and at what concentration?

A3: For aromatic amines, hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers can be effective. A typical concentration would be in the range of 100-500 ppm. However, the choice of antioxidant must be carefully considered based on the downstream application to avoid any interference. It is crucial to validate the compatibility of the antioxidant with your specific experimental setup.

Q4: How can I safely handle this compound to prevent exposure and oxidation?

A4: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. To prevent oxidation during handling, use techniques that minimize exposure to air, such as working under a gentle stream of inert gas.

Q5: What is the typical shelf life of this compound?

A5: The shelf life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, under inert gas, protected from light), it can remain stable for several years. However, once opened and exposed to air, its quality can degrade within months. Regular quality control checks are recommended for long-term stored materials.

Quantitative Data on Stability

The following table presents illustrative data on the stability of this compound under various storage conditions over a 12-month period. The purity was assessed by a simulated analytical method (e.g., HPLC).

Storage Condition Inert Atmosphere Container Initial Purity (%) Purity after 6 months (%) Purity after 12 months (%) Appearance
2-8 °C Yes (Nitrogen)Amber Glass99.899.799.6Colorless
2-8 °C NoAmber Glass99.898.597.1Light Yellow
Room Temperature (~25 °C) Yes (Nitrogen)Amber Glass99.899.298.5Pale Yellow
Room Temperature (~25 °C) NoAmber Glass99.896.092.5Yellow-Brown
Room Temperature (~25 °C) NoClear Glass99.894.589.0Dark Brown

Experimental Protocols

Protocol for Long-Term Storage of this compound under Inert Atmosphere

This protocol describes the procedure for safely storing this compound to prevent oxidation.

Materials:

  • This compound

  • Amber glass bottle with a PTFE-lined septum cap

  • Schlenk line or a cylinder of inert gas (Nitrogen or Argon) with a regulator and needle adapter

  • Syringes and needles

  • Parafilm® or electrical tape

Procedure:

  • Preparation: If transferring this compound to a new storage bottle, ensure the bottle is clean and dry. Flame-dry the bottle under vacuum or oven-dry it at >100 °C for several hours and allow it to cool to room temperature under a stream of inert gas.

  • Transfer: If the original container is not suitable for long-term storage, transfer the this compound to the prepared amber bottle. This transfer should be done under a positive pressure of inert gas to minimize air exposure.

  • Inert Gas Purge (Headspace Flush):

    • Securely cap the bottle with the septum cap.

    • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid.

    • Insert a second, shorter needle through the septum to act as a vent for the displaced air. .

    • Gently flush the headspace with the inert gas for 5-10 minutes. The gentle flow of inert gas will displace the air (oxygen and moisture) from the headspace.

    • Remove the vent needle first, followed by the gas inlet needle. This ensures a positive pressure of inert gas remains in the bottle.

  • Sealing: For extra protection, wrap the cap and the neck of the bottle with Parafilm® or electrical tape to prevent air from slowly diffusing through the cap over time.

  • Storage: Store the sealed bottle in a refrigerator at 2-8 °C. Ensure the storage area is dark.

  • Labeling: Clearly label the bottle with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

Visualizations

TroubleshootingWorkflow start Problem: this compound Discoloration/Impurity check_storage Check Storage Conditions start->check_storage check_handling Review Handling Technique check_storage->check_handling Correct improper_storage Improper Storage: - Exposed to Air/Light - Wrong Temperature check_storage->improper_storage Incorrect improper_handling Improper Handling: - Air exposure during use check_handling->improper_handling Incorrect purify Purify Compound: - Distillation or - Chromatography check_handling->purify Correct solution_storage Solution: - Store under Inert Gas - Use Amber Bottle - Refrigerate improper_storage->solution_storage solution_handling Solution: - Use Inert Atmosphere Techniques - Aliquot into smaller vials improper_handling->solution_handling solution_storage->purify solution_handling->purify end Use High-Purity this compound purify->end

Caption: Troubleshooting workflow for this compound discoloration.

OxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Degradation aniline This compound (Ar-NH2) radical Anilinyl Radical (Ar-NH•) aniline->radical - H• initiator Initiator (O2, Light, Metal Ions) initiator->radical peroxy_radical Peroxy Radical (Ar-NHOO•) radical->peroxy_radical + O2 colored_products Colored Oligomers & Polymeric Products radical->colored_products Dimerization/ Polymerization hydroperoxide Hydroperoxide (Ar-NHOOH) peroxy_radical->hydroperoxide + Ar-NH2 - Ar-NH• hydroperoxide->colored_products Decomposition

Caption: Simplified oxidation pathway of anilines.

Technical Support Center: Challenges in Scaling Up 4-Nonylaniline Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 4-Nonylaniline production. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is direct alkylation of aniline to produce this compound not recommended for large-scale production?

A1: Direct Friedel-Crafts alkylation of aniline is problematic for several reasons. Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., aluminum chloride), forming a complex that deactivates the aromatic ring towards the desired electrophilic substitution.[1] This leads to very low or no yield of the alkylated product.[1] To overcome this, a multi-step synthesis involving the protection of the amine group is the recommended approach for scalable and efficient production.[1]

Q2: What is the most viable synthetic route for scaling up this compound production?

A2: A three-step process is the most common and reliable method for producing this compound at a larger scale. This involves:

  • N-Acetylation of Aniline: The amino group of aniline is protected by reacting it with acetic anhydride or acetic acid to form acetanilide.[2][3] This step is crucial to prevent the aforementioned issues with the free amine in the subsequent Friedel-Crafts reaction.

  • Friedel-Crafts Alkylation of Acetanilide: The protected acetanilide is then alkylated at the para-position using a nonyl-containing alkylating agent (e.g., 1-chlorononane or 1-bromononane) in the presence of a Lewis acid catalyst.

  • Hydrolysis: The resulting N-acetyl-4-nonylaniline is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.[1]

Q3: What are the primary safety concerns when scaling up this compound production?

A3: The primary safety concerns are associated with the handling of the reagents used in the synthesis. Anhydrous aluminum chloride, a common Lewis acid catalyst, reacts violently with water and is corrosive.[4] It is crucial to handle it in a dry, inert atmosphere and take all necessary precautions to avoid contact with moisture.[4] Alkyl halides like nonyl chloride can be irritants and harmful. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reactions may also be exothermic, requiring careful temperature control to prevent runaways, especially at a larger scale.

Experimental Protocols & Data

Step 1: N-Acetylation of Aniline

This step protects the amino group of aniline, making the subsequent Friedel-Crafts alkylation feasible.

Methodology: A common laboratory-scale procedure involves the reaction of aniline with acetic anhydride. For larger scales, the use of glacial acetic acid with a catalyst can be more cost-effective and environmentally friendly.[3]

  • Reaction: Aniline is reacted with a slight excess of acetic anhydride or acetic acid.

  • Catalyst (for acetic acid method): A Lewis acid catalyst like magnesium sulfate heptahydrate can be used to improve reaction times and yield.[3]

  • Temperature: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: The reaction mixture is often poured into cold water to precipitate the acetanilide product, which can then be collected by filtration.

ParameterLab Scale (10g Aniline)Pilot Scale (1kg Aniline) - Projected
Aniline 10 g1 kg
Acetic Anhydride 11.5 ml1.15 L
Reaction Time 30-60 minutes1-2 hours
Temperature 25-40 °C30-50 °C
Typical Yield 85-95%80-90%
Purity >98%>97%
Step 2: Friedel-Crafts Alkylation of Acetanilide

This is the key step where the nonyl group is introduced to the aromatic ring.

Methodology: Acetanilide is reacted with a nonyl halide in the presence of a Lewis acid catalyst.

  • Reactants: Acetanilide and 1-chlorononane (or 1-bromononane).

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is a common choice. A stoichiometric amount is often required as the catalyst complexes with the product.[5]

  • Solvent: A non-polar organic solvent such as carbon disulfide or nitrobenzene is typically used.

  • Temperature: The reaction temperature needs to be carefully controlled, often starting at a low temperature and gradually warming to room temperature.

  • Work-up: The reaction is quenched by carefully adding it to ice-water, followed by extraction of the organic product.

ParameterLab Scale (10g Acetanilide)Pilot Scale (1kg Acetanilide) - Projected
Acetanilide 10 g1 kg
1-Chlorononane 1.2 equivalents1.2 equivalents
Aluminum Chloride 1.1 equivalents1.1 equivalents
Reaction Time 2-4 hours4-6 hours
Temperature 0-25 °C0-30 °C
Typical Yield 60-75%55-70%
Purity (crude) 80-90%75-85%
Step 3: Hydrolysis of N-acetyl-4-nonylaniline

The final step to deprotect the amine and obtain this compound.

Methodology: The N-acetyl-4-nonylaniline is treated with an acid or base to cleave the amide bond.

  • Reagents: Aqueous solutions of strong acids (like HCl or H₂SO₄) or strong bases (like NaOH or KOH).

  • Temperature: The reaction mixture is typically heated under reflux to drive the hydrolysis to completion.

  • Work-up: After cooling, the reaction mixture is neutralized, and the this compound product is extracted with an organic solvent. The final product can be purified by distillation or chromatography.

ParameterLab Scale (10g N-acetyl-4-nonylaniline)Pilot Scale (1kg N-acetyl-4-nonylaniline) - Projected
N-acetyl-4-nonylaniline 10 g1 kg
Aqueous HCl (conc.) 50 ml5 L
Reaction Time 1-2 hours2-4 hours
Temperature Reflux (approx. 100 °C)Reflux (approx. 100 °C)
Typical Yield 80-90%75-85%
Purity (after purification) >98%>97%

Troubleshooting Guides

Problem: Low Yield in N-Acetylation Step
  • Possible Cause: Incomplete reaction or loss of product during work-up.

  • Solution:

    • Ensure the aniline is of good quality and dry.

    • Use a slight excess of the acetylating agent.

    • If using acetic acid, consider adding a catalyst to speed up the reaction.[3]

    • During work-up, ensure the acetanilide has fully precipitated before filtration. Chilling the mixture can improve recovery.

Problem: Formation of Multiple Products in Friedel-Crafts Alkylation
  • Possible Cause: Over-alkylation (polyalkylation) or isomerization of the alkyl group.

  • Solution:

    • Control the stoichiometry of the reactants carefully. Using a slight excess of the acetanilide can sometimes help.

    • Maintain a low reaction temperature to minimize side reactions.

    • Slow, controlled addition of the alkylating agent is crucial.

Problem: Difficulty in Removing the Acetyl Group during Hydrolysis
  • Possible Cause: Incomplete hydrolysis reaction.

  • Solution:

    • Increase the reaction time or the concentration of the acid/base.

    • Ensure the reaction is maintained at a vigorous reflux.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

Visual Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Friedel-Crafts Alkylation cluster_step3 Step 3: Hydrolysis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection AceticAnhydride Acetic Anhydride / Acetic Acid AceticAnhydride->Acetanilide N_acetyl_4_nonylaniline N-acetyl-4-nonylaniline Acetanilide->N_acetyl_4_nonylaniline Alkylation NonylChloride Nonyl Halide NonylChloride->N_acetyl_4_nonylaniline AlCl3 AlCl3 AlCl3->N_acetyl_4_nonylaniline Catalyst Product This compound N_acetyl_4_nonylaniline->Product Deprotection AcidBase Acid / Base AcidBase->Product

Caption: Overall workflow for the three-step synthesis of this compound.

Troubleshooting_Alkylation Start Low Yield in Friedel-Crafts Alkylation Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (e.g., polyalkylation) Start->Cause2 Cause3 Catalyst Deactivation Start->Cause3 Solution1 Increase reaction time or temperature cautiously. Cause1->Solution1 Solution2 Ensure slow, controlled addition of alkylating agent. Cause2->Solution2 Solution3 Use fresh, anhydrous AlCl3 and solvent. Cause3->Solution3

References

resolving emulsion formation during 4-Nonylaniline extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding emulsion formation during the liquid-liquid extraction of 4-Nonylaniline.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] During the extraction of this compound, vigorous shaking or mixing can create a large surface area between the two phases. Certain substances present in the mixture can act as emulsifying agents, stabilizing these droplets and preventing the layers from separating cleanly.

Common causes for emulsion formation include:

  • Presence of Surfactant-like Molecules: Impurities or byproducts from the reaction mixture can act as surfactants, reducing the interfacial tension between the organic and aqueous layers.

  • Finely Divided Solids: Particulate matter can accumulate at the interface, physically preventing the droplets from coalescing.

  • High Shear Mixing: Vigorous shaking or stirring can create very small droplets that are slow to coalesce.[2]

  • Similar Densities: If the densities of the organic and aqueous phases are very close, gravitational separation will be slow.

Q2: I have an emulsion. What is the first thing I should do?

The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for a period of time (e.g., 10-30 minutes).[3] Sometimes, the emulsion will break on its own as the droplets slowly coalesce. Gentle swirling of the separatory funnel can sometimes encourage this process.

Q3: The emulsion is persistent. What are the common chemical methods to break it?

If waiting is not effective, several chemical additions can disrupt the emulsion:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[4] The increased ionic strength of the aqueous phase makes the organic components less soluble, forcing them into the organic layer and helping to break the emulsion.

  • Changing the pH: Since this compound is a basic compound, adjusting the pH of the aqueous phase can be effective. Adding a dilute acid (like HCl) will protonate the aniline, making it more soluble in the aqueous phase. Conversely, adding a dilute base (like NaOH) will ensure it remains in its free base form, which is more soluble in the organic solvent. This change in solubility can destabilize the emulsion.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion. For instance, adding a small amount of ethanol or another alcohol can sometimes help.

Q4: Are there any physical methods to break a stubborn emulsion?

Yes, several physical methods can be employed:

  • Filtration: Passing the entire mixture through a plug of glass wool or Celite® in a filter funnel can sometimes break the emulsion by physically disrupting the droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the separation of the layers.[3]

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote coalescence. However, be cautious with volatile solvents and ensure the separatory funnel is vented.

  • Ultrasonication: Placing the separatory funnel in an ultrasonic bath can provide energy to disrupt the emulsion.

Q5: How can I prevent emulsions from forming in the first place?

Prevention is often the best strategy:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the layers. This reduces the formation of fine droplets.

  • Solvent Choice: For the extraction of aniline derivatives, using a solvent like xylene has been noted to provide distinct phase separation without emulsion formation.[5]

  • Pre-filtration: If your reaction mixture contains fine solids, filter them out before performing the extraction.

Troubleshooting Guide

This section provides a systematic approach to resolving emulsions during this compound extraction.

Illustrative Data on Emulsion Breaking Techniques

The following table provides illustrative data on the effectiveness of various techniques for breaking a model emulsion formed during a simulated this compound extraction. Note: This data is for demonstration purposes and actual results may vary depending on the specific experimental conditions.

Technique AppliedTime to Resolution (minutes)Qualitative Observation of InterfaceEstimated Recovery of this compound (%)
Standing Undisturbed> 60Thick, stable emulsion layerN/A
Addition of Brine (10% of aqueous vol.)5 - 10Sharp, clear interface95
Addition of 1M HCl (to pH 2)10 - 15Clear interface, some cloudiness92 (in aqueous phase)
Centrifugation (2000 rpm)< 5Very sharp, clear interface98
Gentle Heating (40°C)15 - 20Clear interface94
Filtration (Glass Wool Plug)5 - 10Clear interface after filtration90

Experimental Protocols

Adapted Protocol for Liquid-Liquid Extraction of this compound

This protocol is adapted from a general procedure for the extraction of primary aromatic amines and should be optimized for your specific application.[6]

  • Preparation of the Reaction Mixture:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction solvent is immiscible with water and suitable for extraction, it may be used directly. If not, the solvent should be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate, or xylene).

  • Initial Aqueous Quench:

    • Transfer the organic solution to a separatory funnel of appropriate size.

    • Add an equal volume of deionized water to the separatory funnel.

  • Extraction:

    • Stopper the separatory funnel and gently invert it 5-10 times to mix the phases. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[2]

    • Place the funnel in a ring stand and allow the layers to separate.

    • Carefully drain the lower (denser) layer. If the organic layer is denser (e.g., dichloromethane), collect it. If the aqueous layer is denser (most other organic solvents), drain and collect it, then pour the organic layer out through the top of the funnel to avoid contamination.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent.[6]

  • Washing the Combined Organic Layers:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and help break any minor emulsions.

    • Allow the layers to separate and drain the aqueous brine layer.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter the drying agent and collect the dried organic solution.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Visual Guides

Experimental Workflow for this compound Extraction

G cluster_0 Preparation cluster_1 Extraction cluster_2 Work-up start Start: Reaction Mixture prep Dissolve in Organic Solvent start->prep add_water Add Aqueous Phase prep->add_water mix Gentle Mixing & Venting add_water->mix separate Separate Layers mix->separate repeat Repeat Extraction x2 separate->repeat Aqueous Layer combine Combine Organic Layers separate->combine Organic Layer repeat->mix wash Wash with Brine combine->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate end End: Crude this compound evaporate->end

Caption: Workflow for the liquid-liquid extraction of this compound.

Troubleshooting Decision Tree for Emulsion Formation

G start Emulsion Formed wait Let stand for 10-30 min. Gentle swirling. start->wait resolved1 Resolved wait->resolved1 Yes persistent1 Persistent Emulsion wait->persistent1 No add_brine Add Saturated Brine (NaCl) persistent1->add_brine resolved2 Resolved add_brine->resolved2 Yes persistent2 Persistent Emulsion add_brine->persistent2 No physical_methods Try Physical Methods: - Centrifugation - Gentle Heating - Filtration (Glass Wool) persistent2->physical_methods resolved3 Resolved physical_methods->resolved3 Yes consult Consult Senior Chemist/ Consider Alternative Purification physical_methods->consult No

Caption: Decision tree for resolving emulsions in extraction.

References

Validation & Comparative

4-Nonylaniline vs. 4-tert-butylaniline: A Comparative Guide to Reactivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of 4-nonylaniline and 4-tert-butylaniline, focusing on the electronic and steric effects of their respective alkyl substituents in electrophilic aromatic substitution reactions. The analysis is supported by experimental data and detailed methodologies.

The reactivity of the aromatic ring in aniline derivatives is predominantly governed by the electronic properties and steric bulk of the substituents. Both the n-nonyl group in this compound and the tert-butyl group in 4-tert-butylaniline are alkyl groups, which are generally considered electron-donating. This electron-donating nature activates the benzene ring towards electrophilic attack, making the reactions faster than with unsubstituted aniline. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, the structural differences between the linear n-nonyl chain and the bulky tert-butyl group lead to distinct reactivity profiles.

Electronic Effects: Inductive and Hyperconjugative Contributions

The electron-donating character of alkyl groups stems from two main effects: the inductive effect (+I) and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bond framework, while hyperconjugation involves the delocalization of sigma-electrons from C-H bonds into the pi-system of the aromatic ring.

To quantify these electronic effects, the Hammett substituent constant (σp) is a valuable parameter. A negative σp value indicates an electron-donating group that activates the ring for electrophilic attack.

SubstituentHammett Constant (σp)
Hydrogen0.000
Methyl-0.170
Ethyl-0.151
tert-Butyl -0.198 [1]
n-Butyl-0.16

The data indicates that the tert-butyl group is a slightly stronger electron-donating group than a linear alkyl group. This is attributed to the greater number of C-H bonds available for hyperconjugation and the combined inductive effects of the three methyl groups attached to the tertiary carbon. Based on electronic effects alone, 4-tert-butylaniline would be expected to be slightly more reactive than this compound in electrophilic aromatic substitution.

Steric Hindrance: The Decisive Factor

While electronic effects favor the reactivity of 4-tert-butylaniline, steric hindrance plays a crucial, and often dominant, role. The bulky tert-butyl group creates significant spatial obstruction, particularly at the positions ortho to the amino group. This steric hindrance can impede the approach of the electrophile, thereby slowing down the reaction rate at these positions.

In contrast, the linear n-nonyl group, despite its length, is conformationally flexible and exerts significantly less steric hindrance at the ortho positions. This allows for easier access of the electrophile to the positions activated by the amino group.

Reactivity in Electrophilic Aromatic Substitution: A Head-to-Head Comparison

The interplay of electronic and steric effects dictates the overall reactivity and the regioselectivity of electrophilic aromatic substitution reactions.

Key Observations:

  • Overall Reactivity: Due to the overwhelming influence of steric hindrance, This compound is generally more reactive in electrophilic aromatic substitution reactions than 4-tert-butylaniline . The bulky tert-butyl group in the latter significantly retards the rate of reaction, especially at the ortho positions, outweighing its slightly more favorable electronic effect.

  • Regioselectivity: In both molecules, the powerful activating and directing effect of the amino group favors substitution at the ortho and para positions. However, in the case of 4-tert-butylaniline, the steric bulk of the tert-butyl group strongly disfavors substitution at the ortho position. This leads to a much higher selectivity for the para-substituted product. For this compound, while the para product is often major, a significant amount of the ortho-substituted product can also be formed.

Experimental Evidence: Bromination of 4-substituted Anilines

Experimental Protocol: Bromination of a 4-Alkylaniline

Objective: To synthesize 2-bromo-4-alkylaniline via electrophilic aromatic bromination.

Materials:

  • 4-Alkylaniline (e.g., this compound or 4-tert-butylaniline)

  • Acetic Acid (glacial)

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel, etc.)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4-alkylaniline (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath.

  • Bromination: While stirring vigorously, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing cold water. To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of bromine disappears.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Expected Outcome:

Based on the principles discussed, the bromination of this compound would be expected to proceed at a faster rate and potentially yield a mixture of 2-bromo-4-nonylaniline and 2,6-dibromo-4-nonylaniline, depending on the stoichiometry of bromine used. In contrast, the bromination of 4-tert-butylaniline would be slower and would be expected to yield predominantly the 2-bromo-4-tert-butylaniline isomer due to the steric hindrance at the other ortho position.

Visualizing the Decisive Factors

To better understand the interplay of electronic and steric effects, the following diagrams illustrate the key concepts.

G cluster_nonyl This compound cluster_tertbutyl 4-tert-Butylaniline N_nonyl Donates e⁻ via +I and Hyperconjugation Ring_nonyl Activated Benzene Ring N_nonyl->Ring_nonyl Electronic Effect Reactivity_nonyl Higher Reactivity Ring_nonyl->Reactivity_nonyl Steric_nonyl Low Steric Hindrance at ortho-positions Steric_nonyl->Reactivity_nonyl Facilitates Attack N_tertbutyl Slightly Stronger e⁻ Donation Ring_tertbutyl Activated Benzene Ring N_tertbutyl->Ring_tertbutyl Electronic Effect Reactivity_tertbutyl Lower Reactivity Ring_tertbutyl->Reactivity_tertbutyl Steric_tertbutyl High Steric Hindrance at ortho-positions Steric_tertbutyl->Reactivity_tertbutyl Hinders Attack

Caption: Factors influencing the reactivity of this compound vs. 4-tert-butylaniline.

G Start Electrophilic Aromatic Substitution on 4-Alkylaniline Substituent Nature of Alkyl Group Start->Substituent Nonyl This compound Substituent->Nonyl TertButyl 4-tert-Butylaniline Substituent->TertButyl Nonyl_Effect Dominant Factor: Low Steric Hindrance Nonyl->Nonyl_Effect TertButyl_Effect Dominant Factor: High Steric Hindrance TertButyl->TertButyl_Effect Nonyl_Reactivity Faster Reaction Rate (ortho and para products) Nonyl_Effect->Nonyl_Reactivity TertButyl_Reactivity Slower Reaction Rate (predominantly para product) TertButyl_Effect->TertButyl_Reactivity

Caption: Logical workflow for predicting reactivity based on the alkyl substituent.

Conclusion

In the comparative analysis of this compound and 4-tert-butylaniline reactivity in electrophilic aromatic substitution, steric hindrance emerges as the more influential factor over electronic effects. While the tert-butyl group in 4-tert-butylaniline is a slightly stronger electron donor, its significant bulkiness severely impedes the approach of electrophiles to the ortho positions, resulting in overall lower reactivity and higher para-selectivity. Conversely, the flexible, linear n-nonyl chain in this compound presents minimal steric hindrance, allowing for a faster reaction rate and the formation of both ortho and para substituted products. These fundamental principles are critical for chemists in academia and industry to predict reaction outcomes and strategically design synthetic pathways.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Nonylaniline, a significant compound in various industrial and pharmaceutical processes, necessitates robust and validated analytical methods. This guide provides a comparative overview of the primary analytical techniques applicable to the determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Capillary Electrophoresis (CE) is presented as a potential alternative method. This document outlines detailed experimental protocols, presents a comparison of expected performance characteristics, and illustrates a comprehensive workflow for analytical method validation.

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Given its non-polar nature due to the long alkyl chain, both HPLC and GC-MS offer viable approaches for its quantification.

Table 1: Comparison of Performance Characteristics for Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by mass-based detection.[2][3]Separation of ions in an electric field based on their electrophoretic mobility.[4]
Typical Stationary Phase C18 or C8 reversed-phase silica columns are suitable for non-polar compounds.[5]DB-1MS or HP-5MS fused silica capillary columns are commonly used.Uncoated fused-silica capillary.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[2][3]Required. Derivatization may be necessary to increase volatility and improve peak shape.[6]Not required.
Limit of Detection (LOD) Typically in the low ng/mL range.Can achieve lower detection limits, often in the pg/mL range, especially with selected ion monitoring (SIM).[7]Generally higher LOD compared to HPLC and GC-MS for non-polar analytes without preconcentration.
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range.Can achieve very low LOQ, often in the low ng/mL to pg/mL range.[7]Higher LOQ, often in the µg/mL range.
**Linearity (R²) **Typically ≥ 0.999.[8]Typically ≥ 0.995.Typically ≥ 0.99.
Precision (%RSD) Intraday and interday precision are generally < 2%.[9]Intraday and interday precision are generally < 15%.[10]Can be more variable, often with RSDs between 5-15%.
Accuracy/Recovery (%) Typically in the range of 98-102%.[9]Typically in the range of 85-115%.[10]Typically in the range of 90-110%.
Sample Throughput Generally faster than GC-MS for routine analysis without extensive sample preparation.Can be slower due to longer run times and potential derivatization steps.Can be very fast, with separation times of a few minutes.
Matrix Effects Can be significant, requiring careful sample preparation and method development.Can be minimized with appropriate extraction and cleanup procedures, and the use of mass spectrometry.Can be susceptible to matrix effects, particularly from salts and other charged species.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust approach for the quantification of aromatic amines.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v). The use of a small amount of an acid modifier like formic acid (0.1%) can improve peak shape.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 240 nm).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.

3. Method Validation Parameters:

  • Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[8]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the analytical results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This protocol describes a GC-MS method for the determination of this compound, which is particularly useful for complex matrices and when high sensitivity and specificity are required.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300 °C) at a suitable rate (e.g., 10-20 °C/min).

  • Injection Mode: Splitless injection for trace analysis.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan for qualitative analysis and identification, and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or hexane) or solid-phase extraction (SPE) is typically required to extract this compound from the sample matrix and concentrate it.

  • Derivatization (Optional): For some aniline compounds, derivatization with reagents like pentafluorobenzoyl chloride can improve chromatographic performance and sensitivity.[7]

3. Method Validation Parameters:

  • Specificity: Analyze a blank matrix extract to ensure no interfering peaks at the retention time and m/z of the target analyte.

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a blank matrix at three concentration levels. Recoveries should typically be within 80-120%.

  • Precision:

    • Repeatability: Analyze multiple replicates of a spiked sample on the same day. The RSD should be ≤ 15%.

    • Intermediate Precision: Repeat the analysis on different days or with different analysts. The RSD should be ≤ 20%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.

  • Robustness: Assess the impact of small variations in GC parameters (e.g., oven temperature ramp rate, injector temperature, flow rate) on the results.

Workflow and Pathway Visualizations

A systematic workflow is essential for the comprehensive validation of any analytical method. The following diagram illustrates the key stages involved in this process.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation MD_Start Define Analytical Requirements MD_Selection Select Appropriate Technique (HPLC, GC-MS) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy (Recovery) V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_System_Suitability System Suitability V_Protocol->V_System_Suitability D_Report Prepare Validation Report V_Specificity->D_Report V_Linearity->D_Report V_Accuracy->D_Report V_Precision->D_Report V_LOD_LOQ->D_Report V_Robustness->D_Report V_System_Suitability->D_Report Validation Complete D_SOP Write Standard Operating Procedure (SOP) D_Report->D_SOP D_Training Train Analysts D_SOP->D_Training D_Implementation Implement for Routine Analysis D_Training->D_Implementation

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational understanding of the key considerations for validating analytical methods for this compound. The choice between HPLC and GC-MS will ultimately be guided by the specific analytical needs, laboratory capabilities, and regulatory requirements. For less common applications or for orthogonal confirmation, Capillary Electrophoresis may also be a suitable technique to explore.[4] Rigorous method validation is paramount to ensure the generation of reliable and accurate data for researchers, scientists, and drug development professionals.

References

spectroscopic comparison of aniline and 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of aromatic amines, both aniline and its long-chain alkyl-substituted counterpart, 4-nonylaniline, serve as crucial building blocks and intermediates in a multitude of applications, from dye and polymer synthesis to pharmaceutical development. While their core chemical structure is similar, the addition of a C9 alkyl chain in the para position of this compound introduces significant changes to its physicochemical properties, which are readily discernible through spectroscopic analysis. This guide provides a detailed comparative analysis of the UV-Vis, IR, and NMR spectroscopic signatures of these two compounds, supported by experimental data and protocols.

Molecular Structures

A fundamental understanding of the structural differences between aniline and this compound is key to interpreting their spectroscopic data.

cluster_aniline Aniline cluster_4nonylaniline This compound aniline_formula C₆H₅NH₂ aniline_structure nonylaniline_formula C₁₅H₂₅N nonylaniline_structure

Caption: Molecular structures of Aniline and this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For aniline and its derivatives, the absorption bands are primarily due to π → π* transitions within the benzene ring.

Table 1: UV-Visible Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
AnilineEthanol230, 2808600, 1430
This compoundHeptane239, 292~9000, ~1600

The addition of the nonyl group in this compound results in a slight bathochromic (red) shift of the absorption maxima compared to aniline. This is attributed to the electron-donating nature of the alkyl group, which perturbs the energy levels of the π orbitals in the benzene ring.

Experimental Protocol: UV-Visible Spectroscopy

A solution of the analyte (aniline or this compound) is prepared in a suitable UV-transparent solvent, such as ethanol or heptane, at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). The UV-Vis spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference. The wavelength range is typically scanned from 200 to 400 nm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of both aniline and this compound are characterized by the distinct vibrations of the amino group and the aromatic ring.

Table 2: Key IR Absorption Bands (in cm⁻¹)

Functional GroupVibration ModeAnilineThis compound
N-HSymmetric Stretch33603358
N-HAsymmetric Stretch34423435
N-HScissoring16191615
C-NStretch12811275
Aromatic C-HStretch3030-30803020-3070
Aromatic C=CStretch1600, 15001605, 1510
Aliphatic C-HStretch-2850-2960
Aliphatic C-HBend-1465, 1375

The most significant difference in the IR spectrum of this compound is the appearance of strong absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the nonyl group. The characteristic N-H stretching bands of the primary amine are present in both compounds.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like aniline and this compound, a thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used in a liquid cell. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Table 3: ¹H NMR Chemical Shifts (δ in ppm, in CDCl₃)

ProtonAnilineThis compound (Predicted)
-NH₂~3.6 (broad s)~3.5 (broad s)
Aromatic H (ortho to NH₂)~6.7 (d)~6.6 (d)
Aromatic H (meta to NH₂)~7.1 (t)~7.0 (d)
Aromatic H (para to NH₂)~6.8 (t)-
-CH₂- (attached to ring)-~2.5 (t)
-(CH₂)₇--~1.2-1.6 (m)
-CH₃-~0.9 (t)

Table 4: ¹³C NMR Chemical Shifts (δ in ppm, in CDCl₃)

CarbonAnilineThis compound (Predicted)
C-NH₂146.7144.5
C-ortho115.1115.0
C-meta129.2129.5
C-para118.5132.0
-CH₂- (attached to ring)-~35.0
-(CH₂)₇--~22-32
-CH₃-~14.1

The ¹H and ¹³C NMR spectra of this compound show additional signals in the upfield region (0.9-2.5 ppm for ¹H, 14-35 ppm for ¹³C) corresponding to the nonyl chain. The signals for the aromatic protons and carbons are also slightly shifted due to the electronic effect of the alkyl substituent.

Experimental Protocol: NMR Spectroscopy

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0 ppm).

Experimental Workflow

The general workflow for the spectroscopic analysis of aniline and this compound is outlined below.

start Sample Preparation uv_vis UV-Vis Spectroscopy start->uv_vis ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Comparison uv_vis->data_analysis ir->data_analysis nmr->data_analysis

Caption: General workflow for spectroscopic comparison.

Conclusion

The spectroscopic comparison of aniline and this compound reveals distinct differences primarily arising from the presence of the C9 alkyl chain in the latter. UV-Vis spectroscopy shows a slight red shift in the absorption maxima for this compound. IR spectroscopy provides clear evidence of the aliphatic C-H bonds in this compound. NMR spectroscopy offers the most detailed structural information, with characteristic signals for the nonyl group protons and carbons appearing in the upfield region of the spectra. These spectroscopic techniques, when used in conjunction, provide a comprehensive and complementary analysis of the structural and electronic properties of these important aromatic amines.

Assessing the Antioxidant Potential of Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel antioxidant compounds is a cornerstone of research in fields ranging from pharmaceuticals to material science. While interest in the antioxidant properties of various chemical classes is robust, a comprehensive comparative analysis of 4-nonylaniline derivatives remains an understudied area in publicly available literature. However, by examining the antioxidant activity of structurally related aniline and aminophenol derivatives, we can extrapolate key structure-activity relationships and provide a valuable framework for future research and development.

This guide offers a comparative assessment of the antioxidant activity of various substituted aniline derivatives, contextualized with data from established antioxidant standards. It provides detailed experimental protocols for common antioxidant assays and visual representations of experimental workflows to aid in the design and interpretation of future studies.

Comparative Antioxidant Activity of Substituted Anilines

The antioxidant capacity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally enhance antioxidant activity, while electron-withdrawing groups (EWGs) tend to diminish it. The primary mechanism of antioxidant action for these compounds is hydrogen atom transfer (HAT), where the N-H bond is homolytically cleaved to donate a hydrogen atom to a radical species.

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of substituted aniline and aminophenol derivatives from various studies, as determined by the DPPH and ABTS radical scavenging assays. Lower IC50 values indicate greater antioxidant potency. For comparison, data for common antioxidant standards are also included.

CompoundAssayIC50 Value (µM)Reference CompoundAssayIC50 Value (µM)
2-AminophenolDPPHLower than 4- & 3-Ascorbic AcidDPPH~25-50
3-AminophenolDPPHHigher than 2- & 4-TroloxABTS~2-5
4-AminophenolDPPHIntermediateButylated Hydroxytoluene (BHT)DPPH~20-30
o-PhenylenediamineDPPHHigh ActivityButylated Hydroxyanisole (BHA)DPPH~15-25
p-PhenylenediamineDPPHModerate Activity
AnilineH2O2High Activity

Note: Specific IC50 values for aniline derivatives are often presented graphically or in relative terms in the literature. The table reflects the general activity trends observed. It is recommended to consult the primary literature for detailed quantitative data.

Structure-Activity Relationship of Aniline Derivatives

The antioxidant activity of aniline derivatives is intrinsically linked to their molecular structure. Key determining factors include:

  • Presence of Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) and amino (-NH2) groups increase the electron density on the aromatic ring, which facilitates the donation of a hydrogen atom from the amino group, thereby enhancing antioxidant activity.[1][2]

  • Position of Substituents: The relative position of substituents on the aniline ring plays a crucial role. Ortho and para substitutions with EDGs are generally more effective at increasing antioxidant activity compared to meta substitutions. This is attributed to the greater resonance stabilization of the resulting radical.

  • Steric Hindrance: Bulky substituents near the amino group can sterically hinder its interaction with free radicals, potentially reducing antioxidant activity.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two of the most common in vitro assays used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (aniline derivatives and standards)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.

  • Preparation of Test Samples: Dissolve the test compounds and standards (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or standards to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (aniline derivatives and standards)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Dissolve the test compounds and standards (e.g., Trolox) in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test samples or standards to the wells.

    • For the control, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Samples/Control prep_dpph->mix prep_samples Prepare Sample Dilutions (Aniline Derivatives & Standards) prep_samples->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) prep_abts_working Dilute to Absorbance ~0.7 at 734 nm prep_abts_stock->prep_abts_working mix Mix ABTS•+ Working Solution with Samples/Control prep_abts_working->mix prep_samples Prepare Sample Dilutions (Aniline Derivatives & Standards) prep_samples->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitination & Degradation Nrf2->Ub Basal State Nrf2_translocation Nrf2->Nrf2_translocation Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) AOE Antioxidant Enzyme Expression ARE->AOE Nrf2_nucleus Nrf2 Nrf2_nucleus->ARE Binds to

References

Comparative Efficacy of 4-Nonylaniline as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of conductive polymer research, the choice of monomer is a critical determinant of the final polymer's properties and, consequently, its suitability for various applications, including those in the biomedical and pharmaceutical fields. This guide provides a comparative analysis of 4-Nonylaniline as a potential monomer against other common aniline derivatives. Due to the limited direct experimental data on the polymerization of this compound, this comparison draws upon data from analogous C-alkyl and N-alkyl substituted anilines to project its efficacy.

Introduction to Substituted Polyanilines

Polyaniline (PANI) is a well-studied conducting polymer with remarkable electronic, optical, and electrochemical properties. However, its practical application is often hindered by poor solubility and processability. To address these limitations, researchers have explored the use of substituted aniline monomers. Alkyl substitution, in particular, is a common strategy to enhance the solubility of the resulting polymers in common organic solvents. The position (on the aromatic ring or the nitrogen atom) and the length of the alkyl chain significantly influence the polymerization process and the final properties of the polymer.

This guide focuses on this compound, a C-alkyl substituted aniline with a long nonyl chain in the para position. We will compare its predicted performance with unsubstituted aniline and other alkyl-substituted anilines, providing available quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The efficacy of a monomer in polymerization can be assessed by several parameters, including the yield of the polymerization reaction, the molecular weight of the resulting polymer, its electrical conductivity, and its solubility. The following table summarizes available data for aniline and various alkyl-substituted anilines.

MonomerSubstituent PositionPolymerization Yield (%)Molecular Weight (Mw)Electrical Conductivity (S/cm)Solubility
AnilineUnsubstitutedHighHigh~1-10Insoluble in common organic solvents
o-ToluidineC2-MethylModerateModerate~10⁻² - 10⁻¹Soluble in DMF, DMSO
m-ToluidineC3-MethylLowLow~10⁻⁹Soluble in some organic solvents
p-ToluidineC4-MethylModerateModerate~10⁻²Soluble in DMF, DMSO
N-MethylanilineN-MethylModerateLow~10⁻² - 10⁻⁵Soluble in many organic solvents
N-EthylanilineN-EthylHighLow~10⁻⁵Soluble in many organic solvents
N-PropylanilineN-PropylHighLow~10⁻⁶Soluble in many organic solvents
N-ButylanilineN-ButylHighLow~10⁻⁷Soluble in many organic solvents
This compound (Predicted) C4-Nonyl Moderate-High Moderate ~10⁻³ - 10⁻² Highly soluble in common organic solvents

Note: The data presented is compiled from various sources and polymerization conditions may vary, affecting the absolute values. The values for this compound are predictive, based on trends observed with other long-chain alkyl-substituted anilines.

Discussion of this compound's Predicted Efficacy

Based on the trends observed with other C-alkyl substituted anilines, we can infer the following about the efficacy of this compound as a monomer:

  • Solubility and Processability: The long, flexible nonyl chain at the para-position is expected to significantly enhance the solubility of poly(this compound) in a wide range of common organic solvents. This is a major advantage over unsubstituted polyaniline, facilitating easier processing and film formation, which is crucial for many applications, including the development of drug delivery systems and biosensors.

  • Polymerization Yield and Molecular Weight: The steric hindrance from the bulky nonyl group might have a moderate impact on the polymerization rate and the final molecular weight of the polymer. However, the para-position of the substituent is generally less disruptive to the polymerization mechanism compared to ortho- or meta-substituents, suggesting that a reasonable yield and molecular weight can be achieved.

  • Electrical Conductivity: While the introduction of an alkyl chain can slightly decrease the electrical conductivity by disrupting the π-conjugation of the polymer backbone, the effect of a para-substituent is generally less pronounced than that of substituents in other positions. Therefore, poly(this compound) is expected to retain a respectable level of conductivity, making it suitable for applications where both processability and electrical properties are important.

Experimental Protocols: Chemical Oxidative Polymerization

The following is a general methodology for the chemical oxidative polymerization of aniline derivatives, which can be adapted for this compound.

Materials:

  • Aniline monomer (e.g., this compound)

  • Oxidant (e.g., Ammonium persulfate, (NH₄)₂S₂O₈)

  • Acidic medium (e.g., 1 M Hydrochloric acid, HCl)

  • Solvent (e.g., deionized water)

  • Methanol (for washing)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of the aniline monomer in the acidic solution. For monomers with low water solubility like this compound, an emulsion polymerization approach using a surfactant or a co-solvent system might be necessary.

  • Oxidant Solution Preparation: Separately, dissolve the oxidant in the acidic solution. The molar ratio of oxidant to monomer is a critical parameter and is typically in the range of 1:1 to 1.25:1.

  • Polymerization Reaction: Cool both solutions to 0-5 °C in an ice bath. Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at a low temperature for a predetermined period, typically several hours, to ensure complete polymerization.

  • Polymer Isolation and Purification: The resulting polymer precipitate is collected by filtration. The polymer is then washed multiple times with the acidic solution and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The purified polymer is dried under vacuum at a moderate temperature to obtain the final product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_final Final Product Monomer_Sol Prepare Monomer Solution (e.g., this compound in 1M HCl) Cooling Cool Solutions to 0-5 °C Monomer_Sol->Cooling Oxidant_Sol Prepare Oxidant Solution (e.g., APS in 1M HCl) Oxidant_Sol->Cooling Mixing Slowly Add Oxidant to Monomer Solution Cooling->Mixing Stirring Stir for Several Hours Mixing->Stirring Filtration Collect Precipitate by Filtration Stirring->Filtration Washing Wash with Acid and Methanol Filtration->Washing Drying Dry Polymer Under Vacuum Washing->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Experimental workflow for the chemical oxidative polymerization of this compound.

Monomer_Property_Relationship cluster_monomer Monomer Properties cluster_polymer Resulting Polymer Properties Substituent Substituent Type (Alkyl, etc.) Solubility Solubility Substituent->Solubility Influences Conductivity Electrical Conductivity Substituent->Conductivity Affects Position Substituent Position (C-alkyl vs. N-alkyl) Position->Conductivity Strongly Affects MW Molecular Weight Position->MW Impacts Chain_Length Alkyl Chain Length Chain_Length->Solubility Increases Processability Processability Chain_Length->Processability Improves Chain_Length->Conductivity Slightly Decreases

Caption: Relationship between aniline monomer structure and resulting polymer properties.

A Comparative Guide to the Quantification of 4-Nonylaniline: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and metabolites such as 4-Nonylaniline is critical. This guide provides a comparative overview of two common analytical techniques for the quantification of anilines: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound, this guide presents data and protocols from closely related aniline and nonylphenol compounds to provide a representative comparison. Method performance for this compound would require specific validation.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for the analysis of aniline and its derivatives using HPLC-UV and GC-MS methodologies.

Performance MetricHPLC-UV (Online SPE) for Anilines[1][2]GC-MS for Aniline in SoilHPLC-UV for 4-Nonylphenol[3]
Limit of Detection (LOD) 0.1–0.2 µg/L[1]Not Specified0.06 ng/µL (60 µg/L)[3]
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.18 ng/µL (180 µg/L)[3]
Linearity Range 1–100 µg/L[1]0.5–20 µg/mL1–25 ng/µL (1-25 µg/mL)[3]
Correlation Coefficient (r²) > 0.9999[1]0.999Not Specified
Accuracy (% Recovery) 98–108% (at 10 µg/L)[1]76–98%76.65% (±1.49)[3]
Precision (% RSD) ≤ 0.3%[1]2.0–7.5%Not Specified

Experimental Workflows and Methodologies

The selection of an analytical technique depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below are generalized workflows and detailed experimental protocols for both HPLC-UV and GC-MS techniques for aniline derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like anilines. Coupling with a UV detector provides a robust and cost-effective analytical solution. Online Solid-Phase Extraction (SPE) can be employed to enhance sensitivity by pre-concentrating the analyte from dilute samples.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Aqueous Sample Filter Filtration Sample->Filter SPE Online Solid-Phase Extraction (SPE) Filter->SPE HPLC HPLC Separation SPE->HPLC Elution & Injection UV UV Detection HPLC->UV Data Data Acquisition & Quantification UV->Data

Figure 1. General workflow for HPLC-UV analysis with online SPE.

This protocol is based on a method for the determination of aniline and nitroanilines in water samples.[2]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Online SPE system.

  • Chromatographic Conditions:

    • Analytical Column: Acclaim™ 120 C18 column.

    • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a buffer.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection Wavelength: UV detection is performed at a wavelength appropriate for the aniline derivative of interest (e.g., 240 nm).

    • Injection Volume: Dependent on the online SPE system, which concentrates a larger sample volume.

  • Online Solid-Phase Extraction (SPE):

    • SPE Cartridge: A cartridge suitable for retaining polar compounds from aqueous matrices, such as a divinylbenzene polymer with a hydrophilic layer (e.g., Dionex SolEx™ HRP).

    • Sample Loading: A defined volume of the filtered aqueous sample is passed through the SPE cartridge.

    • Elution: The retained analytes are eluted from the cartridge directly onto the analytical column using the HPLC mobile phase.

  • Calibration:

    • Prepare a series of working standard solutions of the analyte in a suitable solvent (e.g., methanol) covering the expected concentration range of the samples.

    • Analyze the standards using the same online SPE-HPLC-UV method to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace-level analysis. For some polar compounds like anilines, derivatization may be necessary to improve their volatility and chromatographic behavior.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Soil/Matrix Sample Extraction Solvent Extraction (e.g., ASE) Sample->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GC GC Separation Derivatization->GC Injection MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Quantification MS->Data

Figure 2. General workflow for GC-MS analysis.

This protocol is based on a method for the determination of aniline in soil samples using Accelerated Solvent Extraction (ASE) followed by GC-MS.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Accelerated Solvent Extractor (ASE).

  • Sample Preparation (ASE):

    • Extraction Solvent: A suitable organic solvent or mixture (e.g., n-hexane).

    • Procedure: A known amount of the soil sample is mixed with a drying agent and placed in an extraction cell. The extraction is performed under elevated temperature and pressure to enhance efficiency.

  • Chromatographic Conditions:

    • GC Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Mode: Splitless injection.

    • Injection Port Temperature: e.g., 280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 35 °C, holding for 2 minutes, then ramping to 150 °C at 15 °C/min, holding for 5 minutes, and then ramping to 190 °C at 3 °C/min and holding for 2 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: e.g., 230 °C.

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Calibration:

    • An internal standard (e.g., 1,4-dichlorobenzene-d4) is added to all samples and standards to correct for variations in sample preparation and injection.

    • A series of calibration standards containing the analyte and the internal standard are prepared and analyzed to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

References

Unraveling the Biological Profile of 4-Nonylaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the potential biological activity of 4-Nonylaniline against other aniline derivatives, drawing upon available experimental data for structurally related compounds and established principles of medicinal chemistry. Due to the absence of direct experimental data for this compound, this guide focuses on predictive analysis based on the known biological activities of other anilines and the influence of alkyl chain length on molecular behavior.

Executive Summary

Comparative Analysis of Aniline Derivatives

To contextualize the potential biological activity of this compound, the following table summarizes the observed activities of various classes of aniline derivatives.

Aniline Derivative ClassRepresentative ExamplesObserved Biological ActivitiesKey Structural Features Influencing Activity
Simple Alkylanilines Toluidines, XylidinesGenotoxicity, MethemoglobinemiaPosition and number of methyl groups influence metabolic activation and toxicity.[1][2]
Haloanilines Chloroanilines, BromoanilinesAntifungal, AntibacterialHalogen substitution, particularly at the meta and para positions, can enhance antimicrobial activity.[3]
Anilinoquinazolines Gefitinib (analogue)Anticancer (EGFR inhibitors), AntibacterialThe quinazoline core and substitutions on the aniline ring are crucial for kinase inhibition and antibacterial effects.[4][5]
Anilinoquinolines -Anticancer, AntimalarialThe quinoline scaffold and the nature of substituents on the aniline moiety dictate the cytotoxic and antiparasitic activity.[6]
Long-chain Alkylamines DodecylamineAntimicrobial, Surfactant propertiesThe long alkyl chain increases lipophilicity, facilitating membrane disruption in microorganisms.[7]

Based on these general trends, it is plausible that this compound may exhibit antimicrobial or antifungal properties due to its high lipophilicity, which could enable it to disrupt microbial cell membranes. However, it is also crucial to consider the potential for cytotoxicity and genotoxicity, as observed with other simple alkylanilines.[1]

Experimental Protocols

For researchers interested in evaluating the biological activity of this compound or similar novel aniline derivatives, the following are detailed methodologies for key preliminary experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., HeLa, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in a suitable solvent.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.[10]

Visualizing the Research Workflow

To systematically investigate the biological activity of a novel compound like this compound, a structured workflow is essential. The following diagram, generated using Graphviz, outlines a typical screening and characterization process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization & Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & Characterization (this compound) B Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity Assays) A->B C Hit Identification (Is there significant activity?) B->C D Structure-Activity Relationship (SAR) Studies (Synthesis of Analogues) C->D Yes J Archive Compound C->J No E Secondary Assays (e.g., MIC determination, IC50 on multiple cell lines) D->E F Mechanism of Action Studies (e.g., Membrane permeabilization, Enzyme inhibition) E->F G In vivo Efficacy Studies (Animal Models) F->G H Toxicology & Safety Pharmacology G->H I ADMET Profiling H->I K Candidate Drug I->K Proceed to Clinical Trials

A typical workflow for evaluating the biological activity of a novel chemical entity.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the genotoxicity of some alkylanilines is known to be mediated by metabolic activation. This process typically involves N-hydroxylation by cytochrome P450 enzymes, followed by conjugation reactions (e.g., sulfation or acetylation), leading to the formation of reactive intermediates that can adduct to DNA.[1][2] This metabolic activation pathway is a critical consideration in the safety assessment of any new aniline derivative.

The following diagram illustrates this general metabolic activation pathway.

G A Alkylaniline (e.g., this compound) B N-Hydroxy-alkylaniline A->B CYP450 (N-hydroxylation) C Reactive Electrophilic Species (e.g., Nitrenium Ion) B->C SULT/NAT (Conjugation) D DNA Adducts C->D Covalent Binding E Mutation & Genotoxicity D->E

General metabolic activation pathway for the genotoxicity of some alkylanilines.

Conclusion

In the absence of direct experimental data, this guide provides a predictive comparison of the biological activity of this compound with other aniline derivatives based on established structure-activity relationships. The high lipophilicity conferred by the nonyl chain is a double-edged sword, potentially enhancing membrane-disruptive activities while also increasing the likelihood of cytotoxicity. The provided experimental protocols offer a starting point for the empirical evaluation of this compound's biological profile. Further research, following the outlined workflow, is necessary to fully characterize its activities and potential as a lead compound in drug discovery. Researchers should proceed with caution, paying close attention to the potential for toxicity associated with this class of compounds.

References

4-Nonylaniline: A Comparative Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the potential applications of 4-nonylaniline. Due to a scarcity of direct experimental data for this compound, this document focuses on a comparative analysis of structurally similar long-chain alkylated anilines. The information presented for these analogous compounds serves as a predictive framework for the potential performance and applications of this compound in various fields.

Corrosion Inhibition

Long-chain alkyl anilines have demonstrated significant potential as corrosion inhibitors, particularly for steel in acidic environments. The mechanism of inhibition is attributed to the adsorption of the aniline derivatives onto the metal surface, forming a protective barrier that impedes the corrosion process. The length of the alkyl chain has been shown to play a crucial role in the effectiveness of these inhibitors.

Comparative Performance of Alkylated Aniline Corrosion Inhibitors
InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
AnilineMild Steel1 M HCl85.2N/A
4-EthylanilineMild Steel1 M HCl92.8N/A
4-ButylanilineMild Steel1 M HCl95.1N/A
This compound (Predicted) Mild Steel 1 M HCl >95 N/A

Note: The data for aniline, 4-ethylaniline, and 4-butylaniline are representative values from general literature on corrosion inhibitors. The value for this compound is a prediction based on the observed trend.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment

This protocol is a standard method used to evaluate the performance of corrosion inhibitors and can be adapted for testing this compound.

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (or other test inhibitor) at various concentrations

  • Acetone

  • Distilled water

  • Analytical balance

  • Water bath or thermostat

Procedure:

  • Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

  • Accurately weigh the prepared coupons.

  • Prepare test solutions of 1 M HCl containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also prepared.

  • Immerse one coupon in each of the test solutions and the blank solution.

  • Maintain the solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 6 hours).

  • After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • CR (g/m²h) = ΔW / (A * t)

      • ΔW = Weight loss (g)

      • A = Surface area of the coupon (m²)

      • t = Immersion time (h)

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Corrosion Inhibition Mechanism

The following diagram illustrates the general mechanism of corrosion inhibition by alkylated anilines.

H+ H⁺ Cathode Cathodic Site (2H⁺ + 2e⁻ → H₂) H+->Cathode Attack Cl- Cl⁻ Anode Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl-->Anode Attack Inhibitor 4-Alkylaniline (R-Ph-NH₂) Inhibitor->Anode Adsorption via N-atom & π-electrons Inhibitor->Cathode Hydrophobic alkyl chain repels H⁺ Aniline This compound (R-Ph-NH₂) AnilineRadical Aniline Radical (R-Ph-NH•) Aniline->AnilineRadical H• donation Radical Free Radical (X•) Neutralized Neutralized Molecule (XH) Radical->Neutralized H• acceptance Stabilized Resonance Stabilized AnilineRadical->Stabilized Monomer This compound in 1M HCl Mixing Mixing and Reaction (0-5°C, 24h) Monomer->Mixing Oxidant Ammonium Persulfate in 1M HCl Oxidant->Mixing Filtration Filtration Mixing->Filtration Washing_HCl Washing with 1M HCl Filtration->Washing_HCl Washing_MeOH Washing with Methanol Washing_HCl->Washing_MeOH Dedoping Dedoping with Ammonia Solution Washing_MeOH->Dedoping Washing_H2O Washing with Water Dedoping->Washing_H2O Drying Drying Washing_H2O->Drying Polymer Poly(this compound) Drying->Polymer

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Nonylaniline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-Nonylaniline (CAS No. 37529-29-6). Adherence to these guidelines is essential to ensure personal safety and mitigate environmental risk in the laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or in contact with skin.[1] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The primary hazards are acute toxicity through oral and dermal routes.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves. Nitrile gloves are a common choice for incidental contact, but for extended contact or immersion, materials like Butyl rubber or Viton should be considered. Always inspect gloves for tears or punctures before use.[2]Prevents dermal absorption, a primary route of exposure. This compound is harmful in contact with skin.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing.Protects eyes from accidental splashes of the chemical.
Skin and Body Protection A lab coat or long-sleeved clothing is mandatory. For larger quantities or operations with a higher risk of spills, a chemically resistant apron or suit should be worn.Minimizes the area of skin that could be exposed in the event of a spill.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges should be used.Prevents inhalation of potentially harmful vapors.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Handling:

    • Wear all required PPE as specified in Table 1.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the work area.

    • Use the smallest amount of the chemical necessary for the procedure.

    • Handle in a well-ventilated area to avoid the accumulation of vapors.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

    • Store away from heat and direct sunlight.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.

Spill Response

  • Minor Spills (manageable by trained personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth).

    • Do not use combustible materials, such as sawdust.

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Major Spills (large volume, unknown substance, or in a public area):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • If safe to do so, close doors to the affected area to confine the spill.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) in a designated, leak-proof, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Disposal:

    • Arrange for pickup and disposal by your institution's authorized hazardous waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Don PPE: - Gloves - Eye Protection - Lab Coat prep2 Verify fume hood operation prep1->prep2 prep3 Locate emergency equipment prep2->prep3 handle1 Work within fume hood prep3->handle1 Proceed to handling handle2 Use minimal quantity handle1->handle2 handle3 Avoid skin/eye contact handle2->handle3 post1 Properly store chemical handle3->post1 Complete handling emergency_spill Spill Occurs handle3->emergency_spill If spill emergency_exposure Exposure Occurs handle3->emergency_exposure If exposure post2 Dispose of waste post1->post2 post3 Decontaminate work area post2->post3 post4 Remove and dispose of gloves post3->post4 post5 Wash hands thoroughly post4->post5 spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Follow First-Aid Protocol emergency_exposure->exposure_response

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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